Msg606 tfa
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C64H83F3N20O15S |
|---|---|
Molecular Weight |
1461.5 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6R,9S,12R,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C62H82N20O13S.C2HF3O2/c63-49(83)31-73-53(88)43(24-35-12-3-1-4-13-35)78-54(89)41(18-9-21-69-61(64)65)77-59(94)47(28-52(86)87)81-60(95)48-33-96-23-11-20-50(84)72-32-51(85)75-46(27-38-30-68-34-74-38)58(93)79-44(25-36-14-5-2-6-15-36)56(91)76-42(19-10-22-70-62(66)67)55(90)80-45(57(92)82-48)26-37-29-71-40-17-8-7-16-39(37)40;3-2(4,5)1(6)7/h1-8,12-17,29-30,34,41-48,71H,9-11,18-28,31-33H2,(H2,63,83)(H,68,74)(H,72,84)(H,73,88)(H,75,85)(H,76,91)(H,77,94)(H,78,89)(H,79,93)(H,80,90)(H,81,95)(H,82,92)(H,86,87)(H4,64,65,69)(H4,66,67,70);(H,6,7)/t41-,42-,43-,44+,45+,46-,47-,48-;/m0./s1 |
InChI Key |
FNRWRBZUAMZCEI-ZXLAOGNBSA-N |
Isomeric SMILES |
C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSC1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSC1)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N)CC3=CNC4=CC=CC=C43)CCCN=C(N)N)CC5=CC=CC=C5)CC6=CN=CN6.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of Msg606 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Msg606 TFA is a potent and selective antagonist of the human melanocortin 1 receptor (MC1R), a key regulator of pigmentation and a potential therapeutic target in melanoma and inflammatory diseases. This synthetic peptide also exhibits partial agonism at the melanocortin 3 and 5 receptors (MC3R and MC5R). Its mechanism of action primarily involves the competitive inhibition of α-melanocyte-stimulating hormone (α-MSH) binding to MC1R, leading to the attenuation of downstream signaling cascades, including the cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) pathways. Consequently, this compound has been shown to inhibit cancer cell proliferation, modulate inflammatory responses, and influence pain perception in preclinical models. This document provides a comprehensive overview of the molecular mechanisms, quantitative parameters, and experimental methodologies underlying the pharmacological activity of this compound.
Core Mechanism of Action
This compound functions as a competitive antagonist at the MC1R, a G-protein coupled receptor (GPCR). By binding to MC1R, this compound prevents the endogenous agonist, α-MSH, from activating the receptor. This blockade disrupts the canonical downstream signaling pathways initiated by MC1R activation.
Modulation of cAMP and ERK Signaling Pathways
Activation of MC1R by α-MSH typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Additionally, MC1R activation can trigger the ERK signaling pathway, leading to the phosphorylation of ERK and the activation of the NF-κB transcription factor.
This compound effectively antagonizes these pathways. In breast cancer cell lines T-47d and MCF7, pretreatment with this compound significantly attenuated the α-MSH-stimulated increase in cAMP levels.[1] Furthermore, in NDP-MSH-stimulated T-47d, MCF7, and HEK 293T cells, this compound was shown to decrease the phosphorylation of CREB, ATF-1, ERK, and the p65 subunit of NF-κB.[2][3] This dual inhibition of the cAMP-CREB/ATF-1 and ERK-NF-κB signaling axes is central to the anti-proliferative effects of this compound.[1]
Caption: Signaling pathway of this compound at the MC1R.
Quantitative Data
The pharmacological activity of this compound has been quantified through various in vitro assays.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 17 nM | Human MC1R | Antagonist Activity | [4] |
| EC50 | 59 nM | Human MC3R | Partial Agonist Activity | [4] |
| EC50 | 1300 nM | Human MC5R | Partial Agonist Activity | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
cAMP Measurement Assay
Objective: To determine the effect of this compound on α-MSH-stimulated intracellular cAMP production.
Methodology:
-
Cell Culture: T-47d and MCF7 cells are cultured in appropriate media and seeded into 96-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 20 μM) for a specified duration (e.g., 3 hours).[2]
-
Stimulation: Following pre-treatment, cells are stimulated with an MC1R agonist, such as Nle4-D-Phe7-α-MSH (NDP-MSH), for a short period.
-
Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: cAMP concentrations are calculated based on a standard curve, and the inhibitory effect of this compound is determined by comparing stimulated cells with and without the antagonist.
Cell Proliferation Assay
Objective: To assess the impact of this compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: T-47d and MCF7 cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are treated with NDP-MSH in the presence or absence of this compound (e.g., 20 μM) for a defined period (e.g., 6 hours).[2][3]
-
Quantification: Cell proliferation is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The absorbance values from the MTT assay or cell counts are used to calculate the percentage of inhibition of cell proliferation by this compound.
Western Blotting for Signaling Proteins
Objective: To analyze the effect of this compound on the phosphorylation of key signaling proteins (CREB, ERK, p65 NF-κB).
Methodology:
-
Cell Treatment: T-47d, MCF7, or HEK 293T cells are treated with NDP-MSH with or without pre-incubation with this compound (e.g., 5-20 μM, overnight).[2][3]
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of CREB, ERK, and p65 NF-κB.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound.
Caption: General experimental workflow for characterizing this compound.
References
MSG606 TFA: A Technical Guide to its Melanocortin Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melanocortin receptor selectivity profile of MSG606 TFA. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological characteristics of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.
Core Data Summary
This compound has been characterized as a potent and selective antagonist for the human melanocortin 1 receptor (MC1R), with additional partial agonist activity at the human melanocortin 3 and 5 receptors (MC3R and MC5R). Its selectivity profile suggests minimal to no activity at the melanocortin 2 and 4 receptors (MC2R and MC4R) under standard assay conditions.
Table 1: Quantitative Selectivity Profile of this compound
| Receptor | Interaction Type | Potency (Human) |
| MC1R | Antagonist | IC50 = 17 nM[1][2][3] |
| MC2R | No significant activity reported | - |
| MC3R | Partial Agonist | EC50 = 59 nM[1][2][3] |
| MC4R | No significant activity reported | - |
| MC5R | Partial Agonist | EC50 = 1300 nM[1][2][3] |
Experimental Protocols
The following sections describe the standard methodologies employed to determine the melanocortin receptor selectivity profile of compounds like this compound.
Competitive Radioligand Binding Assay (for IC50 Determination at MC1R)
This assay is employed to determine the inhibitory concentration (IC50) of a test compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To quantify the affinity of this compound for the human MC1R.
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human MC1R.
-
Radioligand: Typically, [125I]-(Nle4, D-Phe7)-α-MSH, a high-affinity radiolabeled agonist for melanocortin receptors.
-
Test Compound: this compound.
-
Buffers and Reagents: Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4), wash buffer, and scintillation cocktail.
-
Apparatus: 96-well microplates, cell harvester, and a liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Cells expressing hMC1R are cultured to a suitable density and harvested. Cell membranes are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined.
cAMP Accumulation Functional Assay (for EC50 Determination at MC3R and MC5R)
This functional assay is used to determine the half-maximal effective concentration (EC50) of a compound by measuring its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.
Objective: To quantify the partial agonist activity of this compound at the human MC3R and MC5R.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing either human MC3R or MC5R.
-
Test Compound: this compound.
-
Reference Agonist: A full agonist for the respective receptor, such as α-MSH or NDP-α-MSH.
-
Reagents: Cell culture medium, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Apparatus: 96- or 384-well microplates and a plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Seeding: Cells are cultured and seeded into microplates and grown to a specific confluency.
-
Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing the phosphodiesterase inhibitor. The cells are then treated with varying concentrations of the test compound (this compound) or the reference full agonist.
-
Incubation: The plates are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are plotted as cAMP concentration versus the log of the agonist concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal response. For a partial agonist, the maximal response will be lower than that of a full agonist.
Signaling Pathways and Visualizations
Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gαs subunit, leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.
MC1R Antagonism by this compound
As an antagonist at the MC1R, this compound competitively binds to the receptor and blocks the binding of the endogenous agonist, α-melanocyte-stimulating hormone (α-MSH). This inhibition prevents the activation of the downstream signaling cascade, primarily the Gαs-adenylyl cyclase-cAMP pathway.
Figure 1: MC1R Antagonism by this compound.
MC3R and MC5R Partial Agonism by this compound
As a partial agonist at MC3R and MC5R, this compound binds to and activates these receptors, but with a lower efficacy than the endogenous full agonist, α-MSH. This results in a submaximal activation of the downstream signaling pathways. While the canonical pathway involves cAMP production, melanocortin receptors, including MC3R and MC5R, can also signal through cAMP-independent pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.
Figure 2: MC3R/MC5R Partial Agonism by this compound.
Experimental Workflow for Selectivity Profiling
The overall workflow for determining the melanocortin receptor selectivity profile of a compound like this compound involves a series of standardized in vitro assays.
Figure 3: Experimental Workflow for Selectivity Profiling.
References
Unraveling the Biological Functions of MC1R Antagonism by Msg606: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biological functions of Msg606, a potent and selective antagonist of the Melanocortin 1 Receptor (MC1R). By competitively inhibiting the binding of endogenous agonists, Msg606 modulates a range of physiological and pathological processes, offering a promising avenue for therapeutic intervention in oncology, inflammation, and metabolic diseases. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with Msg606's mechanism of action.
Core Concepts: The Melanocortin 1 Receptor (MC1R) Signaling Pathway
The Melanocortin 1 Receptor (MC1R) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of melanocytes, as well as on various other cell types including immune cells.[1][2] Activation of MC1R by its endogenous agonists, such as alpha-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor.[1][3] The MC1R signaling pathway plays a crucial role in regulating pigmentation, DNA repair, and inflammatory responses.[3][4]
Quantitative Analysis of Msg606 Activity
Msg606 is a cyclic thioether peptide that acts as a highly selective and potent antagonist of the human MC1R, with a reported IC50 of 17 nM.[2] Its antagonistic properties have been characterized across a variety of in vitro and in vivo models, demonstrating its ability to modulate MC1R-mediated cellular functions.
| Parameter | Value | Assay System | Reference |
| IC50 | 17 nM | Human MC1R Competitive Binding Assay | [2] |
| In Vitro cAMP Inhibition | 20 µM | NDP-MSH-stimulated T-47d and MCF7 cells | [5][6] |
| In Vitro Cell Proliferation Inhibition | 20 µM | NDP-MSH-stimulated T-47d and MCF7 cells | [5][6] |
| In Vivo Anti-Inflammatory Activity | 6 nM (i.c.v.) | Abolition of BMS-470539's effects in a rat SAH model | [5] |
| In Vivo Analgesic Effect | 7.5 µg (i.c.v.) | Increased hyperalgesia latencies in morphine-treated female mice | [5] |
| In Vivo Cholesterol Reduction | 1 mg/kg (i.p., daily for 4 weeks) | Reduction of total cholesterol in mice on a high-fat diet | [5] |
Mechanism of Action: Competitive Antagonism of MC1R
Msg606 exerts its biological effects by competitively binding to MC1R, thereby preventing the binding of endogenous agonists like α-MSH. This blockade of agonist binding inhibits the downstream signaling cascade, leading to a reduction in intracellular cAMP levels and the subsequent attenuation of PKA and CREB activation.
Biological Functions of MC1R Antagonism by Msg606
Anti-Cancer Effects
Msg606 has demonstrated significant anti-proliferative effects in breast cancer cell lines. By antagonizing MC1R, Msg606 inhibits the G1 to S phase transition of the cell cycle, thereby impeding cancer cell growth.[5][6] Furthermore, it has been shown to decrease the levels of key signaling molecules involved in cell proliferation and survival, including CREB, ATF-1, and phosphorylated ERK.[5]
Anti-Inflammatory and Neuroprotective Properties
In a rat model of subarachnoid hemorrhage (SAH), intracerebroventricular administration of Msg606 was able to abolish the anti-inflammatory effects of an MC1R agonist.[5] This suggests a role for MC1R in neuroinflammation. The antagonism by Msg606 leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β and TNFα.[5] These findings highlight the potential of Msg606 in treating inflammatory conditions, including those affecting the central nervous system.
Modulation of Pain Hypersensitivity
Preclinical studies have indicated that Msg606 can delay pain hypersensitivity. In a model of morphine-induced hyperalgesia, Msg606 increased pain latencies in female mice, suggesting a sex-specific role of MC1R in pain modulation.[5]
Metabolic Regulation
Msg606 has been shown to influence lipid metabolism. In mice fed a cholesterol-rich high-fat diet, daily intraperitoneal injections of Msg606 resulted in reduced total cholesterol levels and an increase in markers of plaque stability.[5] This was associated with increased hepatic expression of genes involved in cholesterol transport.[5] Additionally, Msg606 was found to attenuate the oxidized LDL-induced increase in LXRα expression in bone marrow-derived macrophages.[5]
Experimental Protocols
In Vitro cAMP Measurement
Objective: To quantify the antagonistic effect of Msg606 on agonist-induced cAMP production in cancer cell lines.
Methodology:
-
Cell Culture: T-47d and MCF7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-incubated with various concentrations of Msg606 for a specified time (e.g., 3 hours).
-
Stimulation: Following pre-incubation, cells are stimulated with a known MC1R agonist, such as [Nle4, D-Phe7]-α-MSH (NDP-MSH), for a defined period.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of Msg606 that inhibits 50% of the maximal agonist response (IC50) is calculated.
In Vivo Model of Subarachnoid Hemorrhage
Objective: To assess the in vivo efficacy of Msg606 in a model of neuroinflammation.
Methodology:
-
Animal Model: Anesthetized male Sprague-Dawley rats are subjected to endovascular perforation to induce subarachnoid hemorrhage (SAH).
-
Drug Administration: One hour prior to SAH induction, rats receive an intracerebroventricular (i.c.v.) injection of either vehicle, an MC1R agonist (BMS-470539), or a combination of the agonist and Msg606 (6 nM).
-
Neurological Scoring: Neurological function is assessed at 24 and 48 hours post-SAH using a standardized scoring system.
-
Tissue Collection: At 48 hours, brain tissue is collected for analysis.
-
Analysis: Brain tissue is analyzed for markers of inflammation, such as NFκB, IL-1β, and TNFα levels, using techniques like Western blotting and ELISA.
Conclusion
Msg606, as a selective MC1R antagonist, presents a compelling profile for further investigation and development. Its demonstrated activities in oncology, inflammation, pain, and metabolism underscore the therapeutic potential of targeting the MC1R pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the diverse applications of MC1R antagonism. Further studies are warranted to fully elucidate the clinical utility of Msg606 and similar molecules.
References
- 1. MC1R antagonist-MSG 606 - Creative Peptides [creative-peptides.com]
- 2. A Direct In Vivo Comparison of The Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus The Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of melanocortin 1 receptor slows melanoma growth, reduces tumor heterogeneity and increases survival - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization and Preclinical Evaluation of Msg606 TFA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the discovery, characterization, and preclinical development of Msg606 TFA, a selective antagonist of the melanocortin 1 receptor (MC1R). The information is presented to be a valuable resource for researchers in pharmacology and drug discovery.
Introduction and Discovery
This compound is a potent and selective antagonist of the human melanocortin 1 receptor (MC1R), developed through pioneering research into peptide hormones. Its discovery can be traced to the laboratory of Professor Victor J. Hruby at the University of Arizona, a leading figure in the design and synthesis of biologically active peptides. The development of Msg606 emerged from systematic efforts to create stable and receptor-specific analogs of γ-melanocyte-stimulating hormone (γ-MSH).
Msg606 is a novel cyclic thioether peptide derived from a truncated γ-MSH sequence.[1] The cyclization, achieved by incorporating a thioether bridge between a cysteine side chain and an N-terminal bromoacyl group, was a key strategy to enhance proteolytic stability while maintaining high-affinity receptor binding.[1] This structural modification resulted in the most selective antagonist for the human MC1R identified to date, demonstrating the power of peptide engineering in achieving receptor selectivity.[1][2] Further research has elucidated that the specific conformation of D-Trp5 and Phe9 within the cyclic structure is crucial for its high selectivity for MC1R.[2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C64H83F3N20O15S | [3] |
| Molecular Weight | 1461.55 g/mol | [3] |
| Exact Mass | 1460.6020 | [3] |
| Structure | Cyclo-[(CH2)3CO-Gly-His-D-Phe-Arg-D-Trp-Cys(S-)]-Asp-Arg-Phe-Gly-NH2 | [2] |
Pharmacological Profile
This compound is characterized as a potent and selective antagonist of the human MC1 receptor. It also exhibits partial agonist activity at the human MC3 and MC5 receptors at higher concentrations.[4]
| Receptor Target | Activity | Potency | Reference |
| Human MC1R | Antagonist | IC50 = 17 nM | [2][4] |
| Human MC3R | Partial Agonist | EC50 = 59 nM | [4] |
| Human MC5R | Partial Agonist | EC50 = 1300 nM | [4] |
Mechanism of Action and Signaling Pathway
The melanocortin 1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like α-MSH, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] Msg606, as a competitive antagonist, blocks the binding of agonists to MC1R, thereby inhibiting the downstream signaling cascade.
Caption: MC1R signaling pathway and the antagonistic action of Msg606.
Preclinical Data
This compound has been evaluated in various cell-based assays to determine its effects on cancer cell proliferation and inflammatory signaling.
| Cell Line(s) | Experiment | Conditions | Observed Effect | Reference |
| T-47d, MCF7 | cAMP Assay | 20 µM Msg606, 3h, NDP-MSH stimulated | Attenuated the NDP-MSH-stimulated increase in cAMP. | [5] |
| T-47d, MCF7 | Cell Proliferation | 20 µM Msg606, 6h, NDP-MSH stimulated | Inhibited cell proliferation. | [5] |
| T-47d | Cell Cycle Analysis | 20 µM Msg606, 0-12h, NDP-MSH stimulated | Prolonged the transition from G1 to S phase. | [5] |
| T-47d, MCF7, HEK293T | Western Blot | 5-20 µM Msg606, overnight, NDP-MSH stimulated | Decreased levels of CREB, ATF-1, p-ERK, and p-p65 NFκB. | [5] |
| BMDMs | qPCR | LPS-stimulated | Inhibited mRNA expression of IL-1β and TNFα. | [5] |
| BMDMs | Western Blot | 1 µmol/L Msg606, 30 mins, oxLDL-stimulated | Attenuated the oxLDL-induced increase in LXRα expression. | [5] |
The therapeutic potential of this compound has been explored in several animal models.
| Animal Model | Experiment | Conditions | Observed Effect | Reference |
| Subarachnoid Hemorrhage (SAH) Rats | Neuroprotection | 6 nM Msg606, i.c.v, 1h before SAH | Abolished the anti-inflammatory effects of the MC1R agonist BMS-470539. | [5] |
| Morphine-Treated Female Mice | Analgesia | 7.5 µg Msg606, i.c.v | Increased hyperalgesia latencies. | [5] |
| Cholesterol-Fed Mice | Atherosclerosis | 1 mg/kg Msg606, i.p., daily for 4 weeks | Reduced total cholesterol levels and increased markers of plaque stability. | [5] |
Experimental Protocols
This protocol is a generalized procedure based on the observed effects of Msg606 on cAMP levels.
Caption: Generalized workflow for an in vitro cAMP assay.
Protocol:
-
Cell Plating: Seed T-47d or MCF7 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Addition: The following day, replace the medium with serum-free medium containing 20 µM this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for 3 hours.
-
Agonist Stimulation: Add the MC1R agonist, NDP-MSH, to the appropriate wells at a final concentration of 100 nM and incubate for 30 minutes.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Determine the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition of the NDP-MSH-stimulated cAMP response by Msg606.
This protocol is a generalized procedure based on the in vivo studies cited.
Caption: Workflow for the in vivo subarachnoid hemorrhage model.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Drug Administration: One hour prior to the induction of subarachnoid hemorrhage (SAH), administer this compound (6 nM) or vehicle via intracerebroventricular (i.c.v.) injection.
-
SAH Induction: Induce SAH using the endovascular perforation model.
-
Post-SAH Treatment: Following SAH induction, administer the MC1R agonist BMS-470539 or vehicle.
-
Neurological Assessment: At 24 hours post-SAH, evaluate neurological deficits using a standardized scoring system.
-
Tissue Collection and Analysis: Euthanize the animals and harvest the brain tissue. Analyze the tissue for markers of inflammation (e.g., NFκB, IL-1β, TNFα) and apoptosis using techniques such as Western blotting and immunohistochemistry.[5][6][7]
Summary and Future Directions
This compound is a highly selective and potent antagonist of the human MC1R, born from rational peptide design. Its ability to modulate MC1R signaling has been demonstrated in a variety of preclinical models, highlighting its potential therapeutic utility in oncology, inflammatory diseases, and metabolic disorders. The detailed characterization of its pharmacological profile provides a strong foundation for further drug development efforts. Future research should focus on comprehensive pharmacokinetic and toxicological studies to assess its drug-like properties and to pave the way for potential clinical investigations. The specificity of Msg606 for MC1R makes it an invaluable tool for elucidating the physiological and pathophysiological roles of this important melanocortin receptor.
References
- 1. An unusual conformation of γ-melanocyte-stimulating hormone analogues leads to a selective human melanocortin 1 receptor antagonist for targeting melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MC1R antagonist-MSG 606 - Creative Peptides [creative-peptides.com]
- 3. medkoo.com [medkoo.com]
- 4. MSG 606 | Melanocortin (MC) Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Melanocortin 1 receptor attenuates early brain injury following subarachnoid hemorrhage by controlling mitochondrial metabolism via AMPK/SIRT1/PGC-1α pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Melanocortin 1 Receptor Attenuates Early Brain Injury in a Rat Model of Subarachnoid Hemorrhage viathe Suppression of Neuroinflammation through AMPK/TBK1/NF-κB Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Msg606 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Msg606 TFA, a selective antagonist of the Melanocortin 1 Receptor (MC1R). The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a comprehensive resource for professionals in the fields of cancer research, inflammation, and neurobiology.
Quantitative Data Summary
The in vitro activity of this compound has been characterized across various assays to determine its potency and selectivity for melanocortin receptors. The following table summarizes the key quantitative data.
| Parameter | Receptor | Value | Cell Line/System |
| IC50 | Human MC1R | 17 nM | Not Specified |
| EC50 | Human MC3R | 59 nM | Not Specified |
| EC50 | Human MC5R | 1300 nM | Not Specified |
Table 1: In Vitro Potency and Selectivity of this compound.[1][2]
This compound also demonstrates functional effects in various cell-based assays, as detailed in the table below.
| Cellular Effect | Cell Line(s) | Concentration | Duration |
| Inhibition of NDP-MSH-stimulated cAMP increase | T-47d, MCF7 | 20 µM | 3 h |
| Inhibition of NDP-MSH-stimulated cell proliferation | T-47d, MCF7 | 20 µM | 6 h |
| Prolongation of G1 to S phase transition | T-47d | 20 µM | 0-12 h |
| Decrease in CREB, ATF-1, p-ERK, and p-p65 NFκB levels | T-47d, MCF7, HEK 293 T | 5-20 µM | Overnight |
| Inhibition of LPS-stimulated IL-1β and TNFα mRNA expression | BMDMs | Not Specified | Not Specified |
| Attenuation of oxLDL-induced LXRα expression | BMDMs | 1 µmol/L | 30 mins |
Table 2: Functional In Vitro Effects of this compound.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard molecular and cellular biology techniques.
1. Radioligand Binding Assay for MC1R Affinity (IC50 Determination)
This protocol outlines a standard competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of this compound for the human Melanocortin 1 Receptor (MC1R).
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human MC1R are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are harvested at 80-90% confluency, washed with ice-cold PBS, and resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA with protease inhibitors).
-
The cell suspension is homogenized and centrifuged at low speed to remove nuclei and cell debris. The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and protein concentration is determined using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains cell membranes (typically 10-20 µg of protein), a fixed concentration of a radiolabeled MC1R agonist (e.g., [125I]-NDP-α-MSH), and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 1 µM NDP-α-MSH).
-
The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are normalized to the percentage of specific binding in the absence of the competitor.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
2. cAMP Functional Assay (EC50/IC50 Determination)
This protocol describes a functional assay to measure the effect of this compound on cyclic AMP (cAMP) production, either as an antagonist of agonist-induced cAMP or as a partial agonist.
-
Cell Culture and Seeding:
-
Cells expressing the target melanocortin receptor (e.g., CHO-K1 cells stably expressing human MC1R, MC3R, or MC5R) are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to near confluency.
-
-
cAMP Assay:
-
The culture medium is replaced with assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, and the cells are pre-incubated.
-
For antagonist activity: Cells are treated with varying concentrations of this compound followed by a fixed concentration of an agonist (e.g., α-MSH or NDP-α-MSH at its EC80).
-
For agonist activity: Cells are treated with varying concentrations of this compound alone.
-
The cells are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
The data are normalized to the response of the agonist alone (for antagonist mode) or the maximal response of a full agonist (for agonist mode).
-
IC50 (for antagonists) or EC50 (for agonists/partial agonists) values are calculated by fitting the data to a sigmoidal dose-response curve.
-
3. Cell Proliferation Assay
This protocol details a method to assess the effect of this compound on cancer cell proliferation.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., T-47d, MCF7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound in the presence or absence of a mitogenic stimulus (e.g., NDP-MSH).
-
The plates are incubated for a specified period (e.g., 6 to 72 hours).
-
-
Proliferation Measurement:
-
Cell proliferation can be assessed using various methods:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured.
-
BrdU Incorporation Assay: A BrdU labeling solution is added to the cells, and its incorporation into newly synthesized DNA is detected using an anti-BrdU antibody in an ELISA format.
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
The results are expressed as a percentage of the control (untreated or vehicle-treated cells).
-
The concentration of this compound that inhibits cell proliferation by 50% (GI50) can be calculated from a dose-response curve.
-
4. Western Blotting for Signaling Protein Phosphorylation
This protocol is used to analyze the effect of this compound on the phosphorylation status of key signaling proteins like ERK, CREB, and NF-κB.
-
Cell Culture, Treatment, and Lysis:
-
Cells (e.g., T-47d, MCF7, HEK 293 T) are grown to 70-80% confluency and may be serum-starved prior to treatment to reduce basal signaling.
-
Cells are treated with this compound for a specified duration, with or without agonist stimulation.
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined.
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-p-CREB, anti-p-p65) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total forms of the proteins or a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
The intensity of the bands is quantified using densitometry software.
-
The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins or the housekeeping protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Figure 1: Simplified MC1R signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for the in vitro characterization of this compound.
References
MSG606 TFA: A Technical Overview of Preclinical Data and Inferred Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding MSG606 TFA. A comprehensive safety and toxicity profile for this compound has not been established in publicly accessible literature. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive assessment of the compound's safety.
Introduction
This compound is a research compound identified as a potent and selective antagonist of the human melanocortin 1 receptor (MC1R). It also exhibits partial agonist activity at the human melanocortin 3 and 5 receptors (MC3R and MC5R). Its chemical formula is C63H83F3N18O12S2 (for the active moiety MSG606). The trifluoroacetate (TFA) salt form is commonly used in research settings. This technical guide synthesizes the available preclinical data on MSG606 and provides an inferred safety profile based on the known toxicology of trifluoroacetic acid.
Pharmacological Profile of MSG606
The primary mechanism of action of MSG606 is the blockade of the MC1R. This receptor is involved in various physiological processes, including pigmentation, inflammation, and nociception.
In Vitro Activity
| Receptor | Activity | IC50 / EC50 |
| Human MC1R | Antagonist | 17 nM (IC50) |
| Human MC3R | Partial Agonist | 59 nM (EC50) |
| Human MC5R | Partial Agonist | 1300 nM (EC50) |
In Vivo Activity
Preclinical studies in animal models have demonstrated the following effects of MSG606:
-
Analgesia: Reverses morphine-induced hyperalgesia in female mice.
-
Anti-inflammatory: Shows potential anti-inflammatory effects.
-
Metabolic: May influence cholesterol levels.
Safety and Toxicity Profile
Crucially, no dedicated, publicly available toxicology studies for MSG606 or this compound were identified. The following sections summarize the known toxicity of the trifluoroacetate (TFA) counter-ion and present a hypothetical framework for assessing the safety of the complete compound.
Toxicology of Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a common counter-ion used in the synthesis and purification of peptides. Its toxicity has been evaluated in several studies.
| Study Type | Species | Route of Administration | Key Findings |
| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg. Low acute toxicity. |
| Repeated Dose Toxicity | Rat | Oral | Liver identified as the target organ, with mild hepatocellular hypertrophy. Considered a weak peroxisome proliferator. |
| Developmental Toxicity | Rat | Oral | No adverse effects observed. |
| Genetic Toxicology | In vitro | - | No genotoxic responses reported. |
Data for TFA is not directly transferable to this compound and should be interpreted with caution.
Experimental Protocols
As no specific safety studies for this compound are publicly available, this section outlines a standard experimental protocol for an acute oral toxicity study, based on OECD Guideline 423.
Hypothetical Acute Oral Toxicity Study Protocol (OECD 423)
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.
Test System:
-
Species: Sprague-Dawley rats
-
Sex: Female
-
Age: 8-12 weeks
-
Number of animals: 3 animals per step
Procedure:
-
Dosing: A single oral dose of this compound is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Step-wise Dosing:
-
If no mortality occurs at the starting dose, the next higher dose is administered to a new group of animals.
-
If mortality occurs, the next lower dose is administered.
-
-
Endpoint: The test is terminated when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level. The LD50 is then estimated.
Data Collection:
-
Mortality
-
Clinical observations (e.g., changes in skin, fur, eyes, respiration, behavior)
-
Body weight measurements
-
Gross necropsy at the end of the study
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the Melanocortin 1 Receptor (MC1R), which is antagonized by MSG606.
Caption: Simplified MC1R signaling pathway antagonized by MSG606.
Experimental Workflow
The following diagram illustrates a hypothetical workflow for a preclinical toxicity assessment of a novel compound like this compound.
Caption: Hypothetical preclinical toxicity assessment workflow.
Conclusion and Future Directions
MSG606 is a valuable research tool for investigating the role of the melanocortin system. However, the absence of a comprehensive and publicly available safety and toxicity profile for this compound is a significant data gap. While the toxicity of the TFA counter-ion is relatively well-characterized and appears low, this information is not a substitute for dedicated toxicology studies of the entire this compound molecule.
For further development of MSG606 or any related compounds for potential therapeutic applications, a thorough preclinical safety evaluation is imperative. This should include, at a minimum, acute and repeated-dose toxicity studies, safety pharmacology assessments, and genotoxicity assays. Such studies are essential to establish a reliable safety profile and to inform the design of any potential future clinical investigations. Researchers are strongly encouraged to consult regulatory guidelines for preclinical safety testing of novel therapeutic candidates.
Preliminary Efficacy of Msg606 TFA: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary efficacy studies on Msg606 TFA, a selective antagonist of the melanocortin 1 receptor (MC1R). The document is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Efficacy Data
The preliminary studies on this compound have demonstrated its potential across several therapeutic areas, including oncology, inflammation, neurology, and metabolic diseases. The quantitative data from these studies are summarized below.
In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment | Result |
| T-47d, MCF7 | cAMP Assay | 20 μM this compound, 3 h | Attenuated NDP-MSH-stimulated increase in cAMP.[1][2] |
| T-47d, MCF7 | Cell Proliferation | 20 μM this compound, 6 h | Inhibited NDP-MSH-stimulated cell proliferation.[1][2] |
| T-47d | Cell Cycle Analysis | 20 μM this compound, 0-12 h | Prolonged the transition from G1 to S phase in NDP-MSH-stimulated cells.[1][2] |
| T-47d, MCF7, HEK293T | Western Blot | 5-20 μM this compound, overnight | Decreased levels of CREB, ATF-1, and phosphorylation of ERK and p65 NF-κB in NDP-MSH-stimulated cells.[1][2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Gene Expression | Not Specified | Inhibited LPS-stimulated mRNA expression of IL-1β and TNFα.[1][2] |
| Bone Marrow-Derived Macrophages (BMDMs) | Gene Expression | 1 μmol/L this compound, 30 mins | Attenuated oxLDL-induced increase in LXRα expression.[1] |
| Human Melanoma A375 Cells | Binding Assay | Not Specified | Exhibited binding affinity.[3] |
In Vivo Efficacy of this compound
| Animal Model | Condition | Treatment | Result |
| Subarachnoid Hemorrhage (SAH) Rats | Neuroinflammation | 6 nM this compound, i.c.v., 1 h before SAH | Abolished the anti-inflammatory effects of the MC1R agonist BMS-470539.[1] |
| Morphine-Treated Female Mice | Hyperalgesia | 7.5 μg this compound, i.c.v. | Increased hyperalgesia latencies.[1][3] |
| Mice on Cholesterol-Rich High-Fat Diet | Atherosclerosis | 1 mg/kg this compound, i.p., daily for 4 weeks | Reduced total cholesterol levels and increased markers of plaque stability.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams have been generated.
Caption: MC1R Signaling Pathway and this compound Antagonism.
Caption: In Vitro Cell Proliferation Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines stimulated with an MC1R agonist.
Materials:
-
T-47d or MCF7 breast cancer cell lines
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
NDP-MSH (MC1R agonist)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain T-47d or MCF7 cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing the MC1R agonist NDP-MSH at a predetermined concentration.
-
Concurrently, treat the designated wells with 20 μM this compound. Include appropriate controls (untreated, NDP-MSH only, this compound only).
-
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
MTT Assay:
-
Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the NDP-MSH-stimulated control.
cAMP Measurement Assay
Objective: To determine the effect of this compound on intracellular cyclic AMP (cAMP) levels following MC1R activation.
Materials:
-
T-47d or MCF7 cells
-
NDP-MSH
-
This compound
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
-
96-well plates
Procedure:
-
Cell Seeding: Seed T-47d or MCF7 cells in 96-well plates and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with 20 μM this compound for a specified duration (e.g., 30 minutes).
-
Stimulation: Stimulate the cells with NDP-MSH for 3 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration. This typically involves competitive binding between cellular cAMP and a labeled cAMP conjugate to a specific antibody.
-
Data Analysis: Determine the cAMP concentration in each sample based on the standard curve and compare the levels between different treatment groups.
In Vivo Hyperalgesia Model
Objective: To evaluate the analgesic potential of this compound in a mouse model of hyperalgesia.
Animal Model:
-
Female mice with morphine-induced hyperalgesia.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Intracerebroventricular (i.c.v.) injection apparatus
-
Thermal nociceptive testing equipment (e.g., tail-flick or hot-plate apparatus)
Procedure:
-
Induction of Hyperalgesia: Induce hyperalgesia in female mice through a chronic morphine treatment regimen.
-
Drug Administration: Administer a single dose of 7.5 μg this compound via i.c.v. injection. A control group should receive a vehicle injection.
-
Nociceptive Testing: At specific time points post-injection, assess the thermal pain threshold of the mice using a tail-flick or hot-plate test. Record the latency to response (e.g., tail withdrawal or paw licking).
-
Data Analysis: Compare the response latencies between the this compound-treated group and the vehicle-treated control group to determine the effect on hyperalgesia.
In Vivo Atherosclerosis Model
Objective: To investigate the effect of this compound on cholesterol levels and plaque stability in a mouse model of atherosclerosis.
Animal Model:
-
ApoE knockout mice or other suitable model for atherosclerosis.
Materials:
-
This compound
-
Cholesterol-rich high-fat diet
-
Intraperitoneal (i.p.) injection supplies
-
Equipment for blood collection and cholesterol measurement
-
Histology equipment for plaque analysis
Procedure:
-
Induction of Atherosclerosis: Feed mice a cholesterol-rich high-fat diet for a specified period to induce the development of atherosclerotic plaques.
-
Treatment: Administer this compound at a dose of 1 mg/kg via daily i.p. injections for 4 weeks. A control group should receive daily vehicle injections.
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Blood Collection and Analysis: At the end of the treatment period, collect blood samples and measure total cholesterol levels.
-
Tissue Collection and Histology: Euthanize the animals and perfuse the vascular system. Excise the aorta and perform histological staining (e.g., Oil Red O for lipids, Masson's trichrome for collagen) to assess plaque size and composition.
-
Data Analysis: Compare the total cholesterol levels and plaque characteristics between the this compound-treated group and the control group.
References
Methodological & Application
Application Note: Dissolving MSG606 TFA for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
MSG606, supplied as a trifluoroacetate (TFA) salt, is a compound intended for in vitro biological evaluation. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. TFA salts are common for synthetic peptides and some small molecules due to their use in purification processes like HPLC.[1][2] However, the choice of solvent and the presence of the TFA counter-ion can significantly impact compound solubility and assay performance.[3] This document provides a detailed protocol for the proper storage, solubility testing, and dissolution of MSG606 TFA to generate stock solutions suitable for various in vitro assays.
2. Compound Characteristics and Storage
Lyophilized compounds like this compound are typically stable for weeks at room temperature, but for long-term storage, they should be kept at -20°C or colder in a desiccated environment.[4] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation and moisture absorption, which can reduce the long-term stability of the compound.[5]
3. The Impact of TFA in In Vitro Assays
Trifluoroacetic acid is used during the purification of synthetic compounds and can form a salt with the final product.[1][6] While often present in small amounts, residual TFA can interfere with cellular assays by altering pH or directly affecting cell viability and proliferation.[3][7] For sensitive applications, such as cell-based assays, it is crucial to ensure the final concentration of TFA is negligible. If preliminary experiments show that the TFA salt interferes with the assay, it is advisable to perform a salt exchange to an acetate or hydrochloride (HCl) form.[7][8]
4. Solubility Strategy
There is no universal solvent for all compounds. A systematic, trial-and-error approach on a small aliquot is the recommended best practice to determine the optimal solvent before dissolving the entire sample.[9][10] The general strategy is to start with the most benign solvents (e.g., water, buffers) and progress to organic solvents if necessary.
The solubility of a compound is heavily influenced by its chemical properties. For peptides, the amino acid composition determines if it is acidic, basic, or neutral, which guides the initial solvent choice.[9]
-
Acidic Peptides (Net Negative Charge): Tend to dissolve in basic solutions.
-
Basic Peptides (Net Positive Charge): Tend to dissolve in acidic solutions.[4]
-
Neutral or Hydrophobic Compounds: Often require organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) for initial dissolution.[4]
Experimental Protocols
Protocol 1: Solubility Testing of this compound
This protocol outlines a systematic approach to identify a suitable solvent for this compound using a small amount of the compound.
Methodology:
-
Preparation: Allow the vial of this compound to warm to room temperature. Weigh out a small, accurately measured amount of the compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Stepwise Solvent Addition:
-
Step A (Aqueous Solution): Add a small volume of sterile, purified water (e.g., 100 µL) to the tube. Vortex gently and observe for dissolution. Sonication for a few minutes can aid in dissolving the compound.[9][11] If the solution is clear, the compound is soluble in water. Proceed to stock solution preparation.
-
Step B (Acidic/Basic Buffer): If the compound did not dissolve in water, and its properties are known (e.g., basic peptide), add a small volume of 0.1% aqueous acetic acid.[5] If it is an acidic peptide, try a 0.1% ammonium bicarbonate solution. Vortex and sonicate. If it dissolves, this is your solvent system.
-
Step C (Organic Solvent): If the compound remains insoluble, it is likely hydrophobic. Prepare a fresh, dry aliquot. Add a minimal volume of high-purity DMSO (e.g., 20-50 µL) to completely dissolve the compound.[4][12] Once dissolved, slowly add your aqueous assay buffer dropwise to the DMSO concentrate while gently vortexing to reach the desired final concentration.[11] Observe carefully for any signs of precipitation.
-
Protocol 2: Preparation of a Concentrated Stock Solution
Once a suitable solvent is identified, a concentrated stock solution can be prepared. Using a stock solution allows for accurate serial dilutions and minimizes the final concentration of any organic solvents in the assay.
Methodology:
-
Quantification: Accurately weigh the entire sample of this compound or the desired amount for the stock solution.
-
Dissolution:
-
For Aqueous-Soluble Compounds: Add the predetermined volume of sterile water or buffer (from Protocol 1) to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex and sonicate until fully dissolved.
-
For Organic-Soluble Compounds: Add the minimal required volume of DMSO to the vial to create a high-concentration stock (e.g., 50-100 mM). Ensure the compound is completely dissolved. This primary stock can then be serially diluted.[13]
-
-
Dilution: Further dilute the stock solution in the appropriate cell culture medium or assay buffer. It is critical to ensure the final concentration of organic solvents like DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts in the assay.[4][14]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][13] Store aliquots at -20°C or -80°C.[13] Peptide solutions are susceptible to bacterial degradation, so sterile handling and filtration are recommended.[10]
Data Presentation
Quantitative data from solubility and stability tests should be recorded systematically.
Table 1: Solubility Test Results for this compound
| Solvent System | Concentration Tested (mg/mL) | Observation (Clear, Cloudy, Precipitate) | Notes |
| Sterile Deionized Water | 10 | Cloudy | Insoluble at this concentration |
| 0.1% Acetic Acid in Water | 10 | Clear after sonication | Soluble |
| PBS (pH 7.4) | 10 | Precipitate | Not suitable for stock |
| DMSO | 50 | Clear | Fully soluble |
| 10% DMSO in PBS | 5 | Precipitate upon dilution | Indicates potential for precipitation |
Table 2: Stock Solution Stability
| Stock Concentration | Solvent | Storage Temp. | Stability after 1 Month (% Purity by HPLC) | Notes |
| 10 mM | 0.1% Acetic Acid | -20°C | 98.5% | Stable |
| 10 mM | 0.1% Acetic Acid | 4°C | 92.1% | Some degradation observed |
| 50 mM | 100% DMSO | -20°C | 99.2% | Stable |
| 50 mM | 100% DMSO | 4°C | 98.9% | Stable |
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for dissolving this compound.
Caption: Hypothetical signaling pathway for MSG606.
References
- 1. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 3. genscript.com [genscript.com]
- 4. biocat.com [biocat.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. lifetein.com [lifetein.com]
- 7. biocat.com [biocat.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. omizzur.com [omizzur.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Msg606 TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Msg606 TFA is a selective antagonist of the melanocortin 1 receptor (MC1R).[1][2] As a potent modulator of MC1R signaling, this compound has demonstrated significant effects in various preclinical models, showing potential therapeutic applications in oncology, inflammation, neurology, and metabolic diseases.[1][2] These notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of this compound in mouse models, based on currently available data.
Mechanism of Action
This compound functions by selectively blocking the MC1R, a G protein-coupled receptor.[1][2] This antagonism interferes with downstream signaling pathways that are typically activated by MC1R agonists. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and their transition from the G1 to the S phase of the cell cycle.[1][2] Furthermore, it has been observed to delay pain hypersensitivity and reduce cholesterol levels in animal models.[1][2] Msg606 is also a partial agonist at human MC3 and MC5 receptors.[3][4]
The trifluoroacetate (TFA) salt form is a common result of the peptide synthesis and purification process.[5][6] While TFA can sometimes have biological effects of its own, the cited studies utilize the TFA salt of Msg606.[5][7] Researchers should be aware of the potential for TFA to influence experimental outcomes.
Recommended Dosage and Administration in Mouse Models
The appropriate dosage and administration route for this compound in mouse models are highly dependent on the specific research application and the target tissue. The following table summarizes the dosages used in published studies:
| Application | Mouse Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| Hyperalgesia | Morphine-treated female mice | 7.5 μg | Intracerebroventricular (i.c.v.) | Single dose | Increased hyperalgesia latencies | [1] |
| High Cholesterol | Mice on a cholesterol-rich high-fat diet | 1 mg/kg | Intraperitoneal (i.p.) | Daily for 4 weeks | Reduced total cholesterol levels, increased markers of plaque stability | [1] |
It is critical to note that intracerebroventricular (i.c.v.) administration delivers the compound directly to the central nervous system, requiring a significantly lower dose compared to systemic administration routes like intraperitoneal (i.p.) injection.
Experimental Protocols
Investigation of Anti-Hyperalgesic Effects in Morphine-Treated Mice
This protocol is adapted from studies investigating the role of MC1R in pain modulation.
a. Animal Model:
-
Female mice are often used as some studies show sex-specific effects of MC1R modulation on pain.[3][4]
-
Induce hyperalgesia through chronic morphine administration.
b. Reagent Preparation:
-
Dissolve this compound in a sterile, pyrogen-free vehicle suitable for intracerebroventricular injection (e.g., artificial cerebrospinal fluid or sterile saline).
-
Prepare the solution fresh on the day of the experiment to ensure stability and prevent contamination.
c. Administration:
-
Administer a single dose of 7.5 μg of this compound via intracerebroventricular injection.
-
A control group receiving a vehicle-only injection should be included.
d. Assessment of Hyperalgesia:
-
Measure pain sensitivity at baseline and at various time points post-injection using standard methods such as the tail-flick test or the hot plate test.
-
An increase in latency to response indicates an anti-hyperalgesic effect.
e. Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Msg606 TFA Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to characterize the activity of Msg606 TFA, a potent and selective antagonist of the human melanocortin 1 receptor (MC1R) and a partial agonist at the human melanocortin 3 and 5 receptors (MC3R and MC5R).[1][2] The following protocols are intended to guide researchers in the design and execution of experiments to evaluate the pharmacological properties of this compound and its effects on cellular signaling and function.
Summary of this compound In Vitro Activity
| Parameter | Receptor | Value | Assay Type |
| IC50 | Human MC1R | 17 nM | Radioligand Binding Assay |
| EC50 | Human MC3R | 59 nM | Functional Assay (e.g., cAMP) |
| EC50 | Human MC5R | 1300 nM | Functional Assay (e.g., cAMP) |
Table 1: Summary of reported in vitro potencies of this compound at human melanocortin receptors.[1][2]
MC1R Signaling Pathway and the Role of this compound
The melanocortin 1 receptor (MC1R) is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαs subunit. Activation of MC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). CREB activation modulates the transcription of various genes. Additionally, MC1R activation can lead to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK). This compound, as an antagonist, blocks the binding of agonists like α-MSH to MC1R, thereby inhibiting these downstream signaling events.
MC1R Signaling Cascade and this compound Inhibition.
Experimental Protocols
Radioligand Binding Assay for MC1R
This protocol is designed to determine the binding affinity (Ki) of this compound for the human MC1R. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.
Materials:
-
HEK293 cells stably expressing human MC1R
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [125I]-NDP-α-MSH)
-
Unlabeled NDP-α-MSH (for non-specific binding determination)
-
This compound
-
96-well microplates
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-hMC1R cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled NDP-α-MSH.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay.
cAMP Measurement Assay
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production in cells expressing MC1R.
Materials:
-
HEK293 cells stably expressing human MC1R
-
Cell culture medium and reagents
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
α-MSH (agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96- or 384-well plates
Protocol:
-
Cell Seeding: Seed HEK293-hMC1R cells into 96- or 384-well plates and culture overnight.
-
Compound Treatment:
-
Remove the culture medium and add stimulation buffer.
-
Add varying concentrations of this compound and incubate for a short period.
-
Add a fixed concentration of α-MSH (typically the EC80) to stimulate cAMP production.
-
Incubate for a specified time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol. This usually involves adding detection reagents and measuring the signal (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of the α-MSH response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on the cell cycle, specifically the transition from the G1 to the S phase.[3][4]
Materials:
-
Cancer cell line (e.g., T-47d breast cancer cells)
-
Cell culture medium and reagents
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 12-24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of this compound-treated cells to that of untreated control cells.
-
Western Blotting for Phosphorylated ERK and CREB
This protocol is used to determine the effect of this compound on the phosphorylation of key downstream signaling proteins, ERK and CREB.[4]
Materials:
-
Cells expressing MC1R (e.g., T-47d, MCF7, or HEK293-hMC1R)
-
Cell culture medium and reagents
-
α-MSH (agonist)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells and treat them with this compound followed by α-MSH stimulation as described in the cAMP assay.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to normalize for loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each sample.
-
RT-qPCR for Gene Expression Analysis
This protocol measures the effect of this compound on the mRNA expression of target genes, such as the pro-inflammatory cytokines IL-1β and TNF-α.[4]
Materials:
-
Cells capable of an inflammatory response (e.g., bone marrow-derived macrophages - BMDMs)
-
Cell culture medium and reagents
-
LPS (lipopolysaccharide) for stimulating inflammation
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment and RNA Extraction:
-
Culture and differentiate BMDMs.
-
Pre-treat the cells with this compound, followed by stimulation with LPS.
-
Lyse the cells and extract total RNA using a suitable kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Set up the qPCR reactions in a 96-well plate, including cDNA, qPCR master mix, and specific primers for each target gene and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the control group.
-
By employing these detailed protocols, researchers can thoroughly investigate the pharmacological profile of this compound and its impact on cellular signaling and function, providing valuable insights for its potential therapeutic applications.
References
Application Notes and Protocols: The Use of Msg606 TFA in the Study of Pain Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Msg606 TFA, a selective melanocortin 1 receptor (MC1R) antagonist, in preclinical pain hypersensitivity research. Detailed protocols for in vivo studies and an elucidation of the underlying signaling pathways are presented to guide researchers in utilizing this compound for the investigation of novel analgesic mechanisms.
Introduction to this compound and Pain Hypersensitivity
This compound is a potent and selective antagonist of the melanocortin 1 receptor (MC1R)[1]. Emerging research has implicated the melanocortin system, and specifically MC1R, in the modulation of nociceptive pathways. The antagonism of MC1R by this compound presents a promising avenue for investigating its potential in mitigating pain hypersensitivity states, such as opioid-induced hyperalgesia (OIH)[2][3]. OIH is a paradoxical phenomenon where opioid administration leads to an increased sensitivity to noxious stimuli, thereby complicating pain management[4][5].
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
Table 1: In Vitro Receptor Binding and Potency of this compound [1]
| Parameter | Receptor | Value |
| IC50 | Human MC1R | 17 nM |
| EC50 (partial agonist) | Human MC3R | 59 nM |
| EC50 (partial agonist) | Human MC5R | 1300 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Opioid-Induced Hyperalgesia [2][3]
| Animal Model | Administration Route | Dose | Effect |
| Morphine-induced hyperalgesia in female mice | Intracerebroventricular (i.c.v.) | 7.5 µg | Reverses hyperalgesia, increasing tail-withdrawal latency by ~60% |
| Morphine-induced hyperalgesia in male mice | Intracerebroventricular (i.c.v.) | 7.5 µg | No significant effect |
Signaling Pathway of MC1R in Pain Modulation
This compound exerts its effects by antagonizing the MC1R, a G-protein coupled receptor (GPCR). In the context of pain signaling, the activation of MC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), is thought to contribute to pronociceptive (pain-promoting) effects. This compound blocks these downstream signaling cascades.
Experimental Protocols
The following are detailed protocols for inducing opioid-induced hyperalgesia and assessing the effects of this compound on thermal and mechanical pain sensitivity in mice.
Protocol 1: Induction of Opioid-Induced Hyperalgesia (OIH) in Mice
This protocol describes the induction of a hyperalgesic state through repeated morphine administration[6][7][8][9].
Materials:
-
Male and female C57BL/6J mice (8-10 weeks old)
-
Morphine sulfate (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Animal scale
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle mice daily for 3-5 days to minimize stress-induced analgesia.
-
Baseline Nociceptive Testing: Before the first morphine injection, establish baseline pain thresholds using the Tail-Flick Test (Protocol 2) and the Von Frey Test (Protocol 3).
-
Morphine Administration:
-
Prepare a morphine solution in sterile 0.9% saline. A common dosing regimen is 20 mg/kg administered subcutaneously (s.c.) twice daily for 3 days, followed by 40 mg/kg s.c. twice daily on day 4[7].
-
Alternatively, a continuous infusion of morphine (e.g., 40 mg/kg/24h) via an osmotic minipump can be used for a more sustained exposure[2][3].
-
A control group should receive equivalent volumes of sterile 0.9% saline.
-
-
Confirmation of Hyperalgesia: Re-assess nociceptive thresholds 16-18 hours after the final morphine injection. A significant decrease in tail-flick latency or paw withdrawal threshold compared to baseline and the saline-treated group confirms the development of OIH.
Protocol 2: Assessment of Thermal Nociception using the Tail-Flick Test
This protocol measures the latency of a mouse to withdraw its tail from a noxious heat source[6][10].
Materials:
-
Tail-flick analgesia meter (e.g., IITC Life Science)
-
Mouse restrainer
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Restraint: Gently place the mouse into the restrainer, allowing the tail to be free.
-
Testing:
-
Position the tail over the radiant heat source of the tail-flick meter.
-
Activate the heat source and start the timer.
-
The timer will automatically stop when the mouse flicks its tail out of the beam.
-
Record the latency.
-
To prevent tissue damage, a cut-off time of 10-12 seconds is recommended. If the mouse does not respond within this time, remove the tail and record the cut-off latency.
-
-
This compound Administration: For testing the effect of this compound, administer the compound (e.g., 7.5 µg, i.c.v.) to hyperalgesic mice and measure tail-flick latencies at various time points post-injection (e.g., 15, 30, 60, and 120 minutes) to determine the time of peak effect.
Protocol 3: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol assesses the paw withdrawal threshold in response to a mechanical stimulus, indicating mechanical allodynia[11][12][13].
Materials:
-
Von Frey filaments with varying calibrated forces (e.g., Stoelting Co.)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimation: Place the mice in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes.
-
Filament Application:
-
Starting with a filament of low force, apply it perpendicularly to the plantar surface of the hind paw until it just begins to bend.
-
Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
-
Threshold Determination (Up-Down Method):
-
If there is no response, use the next filament with a higher force.
-
If there is a positive response, use the next filament with a lower force.
-
Continue this pattern until the 50% withdrawal threshold is determined using the method described by Chaplan et al. (1994).
-
-
This compound Administration: Administer this compound to hyperalgesic mice and measure the paw withdrawal threshold at different time points post-injection to evaluate its anti-allodynic effects.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of MC1R in pain hypersensitivity. The provided protocols and data offer a framework for researchers to explore the therapeutic potential of targeting the melanocortin system for the development of novel analgesics. The sex-specific effects of this compound in opioid-induced hyperalgesia highlight the importance of considering sex as a biological variable in preclinical pain research.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Sex-specific mediation of opioid-induced hyperalgesia by the melanocortin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of opioid-induced hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid-Induced Hyperalgesia: Clinically Relevant or Extraneous Research Phenomenon? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Genetic Analysis of Opioid-Induced Hyperalgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid-Induced Hyperalgesia and Tolerance Are Driven by HCN Ion Channels | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.10. Von Frey Test to Estimate Mechanical Allodynia [bio-protocol.org]
- 13. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Msg606 TFA
Disclaimer: The following application notes and protocols are provided for a hypothetical compound, Msg606 TFA, a putative inhibitor of the MAPK/ERK signaling pathway. The experimental designs, data, and protocols are illustrative and should be adapted based on the specific characteristics of the actual test article.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key kinases in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in a human colorectal cancer xenograft model.
Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and the proposed mechanism of action for this compound.
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Experimental Protocols
-
Species: Athymic Nude mice (nu/nu), female, 6-8 weeks old.
-
Supplier: Charles River Laboratories or equivalent.
-
Acclimation: Acclimate animals for a minimum of 7 days upon arrival.
-
Housing: House animals in individually ventilated cages (IVCs) under specific pathogen-free (SPF) conditions. Provide a 12-hour light/12-hour dark cycle, with controlled temperature (22 ± 2°C) and humidity (55 ± 10%).
-
Diet: Provide standard laboratory chow and autoclaved water ad libitum.
-
Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Culture Conditions: Culture cells in McCoy's 5A Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel®.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
The following diagram outlines the general workflow for the in vivo efficacy study.
Caption: General workflow for an in vivo xenograft efficacy study.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg)
-
Group 3: this compound (Mid Dose, e.g., 30 mg/kg)
-
Group 4: this compound (High Dose, e.g., 100 mg/kg)
-
Group 5: Positive Control (e.g., existing standard-of-care MEK inhibitor)
-
-
Dosing: Administer this compound or vehicle orally (p.o.) once daily (QD) for 21 consecutive days.
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI). Calculated as T/C % (mean change in tumor volume of treated group / mean change in tumor volume of control group) x 100.
-
Secondary: Body weight change as a measure of tolerability.
-
At the end of the study, collect terminal tumor tissues and blood samples.
-
-
Animals: Use non-tumor-bearing or tumor-bearing mice (n=3 per time point).
-
Dosing: Administer a single dose of this compound (e.g., 30 mg/kg, p.o.).
-
Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma (e.g., centrifugation at 2,000 x g for 15 minutes at 4°C) and store at -80°C until analysis.
-
Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using software like Phoenix WinNonlin.
-
Study Design: Use tumor-bearing mice. Administer a single dose of vehicle or this compound (e.g., 30 mg/kg, p.o.).
-
Tissue Collection: Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 8, and 24 hours).
-
Tumor Processing: Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Western Blot Analysis:
-
Homogenize tumor tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-ERK (p-ERK), total ERK (t-ERK), and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity to determine the ratio of p-ERK to t-ERK.
-
Data Presentation
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 32 (mm³) ± SEM | T/C (%) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 0 | 1540 ± 125 | - | - | -1.5 ± 0.8 |
| This compound | 10 | 985 ± 98 | 64 | 36 | -2.1 ± 1.1 |
| This compound | 30 | 415 ± 65 | 27 | 73 | -3.5 ± 1.5 |
| This compound | 100 | 150 ± 40 | 10 | 90 | -8.2 ± 2.0 |
| Positive Control | 25 | 350 ± 55 | 23 | 77 | -5.0 ± 1.8 |
T/C (%) = (Mean final tumor volume of treated group / Mean final tumor volume of control group) x 100. Tumor Growth Inhibition (%) = 100 - T/C %.
| Parameter | Unit | Value ± SD |
| Cmax | ng/mL | 1850 ± 210 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-24h) | ng·h/mL | 12500 ± 1500 |
| t1/2 | h | 6.5 ± 1.2 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the plasma concentration-time curve. t1/2: Elimination half-life.
Troubleshooting & Optimization
Msg606 TFA Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Msg606 TFA salt during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Msg606 and why is it supplied as a TFA salt?
Msg606 is a selective antagonist of the melanocortin 1 receptor (MC1R). It is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC). While this method is effective for peptide purification, the resulting TFA salt can sometimes present solubility challenges and may interfere with biological assays.
Q2: What are the known solubility properties of this compound?
Quantitative data on the solubility of this compound is summarized in the table below. It is important to note that these values are approximate and can be influenced by factors such as temperature, pH, and the purity of the compound.
| Solvent | Solubility | Concentration Range |
| Water | Slightly soluble | 0.1 - 1 mg/mL[1] |
| Acetonitrile | Slightly soluble | 0.1 - 1 mg/mL[1] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | 1 - 10 mg/mL[1] |
Q3: I am observing poor solubility of this compound in aqueous buffers. What could be the reason?
Poor solubility of peptide TFA salts in aqueous solutions is a common issue. Several factors can contribute to this:
-
Hydrophobicity: The intrinsic properties of the Msg606 peptide sequence may lead to low water solubility.
-
Presence of TFA Counter-ions: Trifluoroacetate ions can sometimes reduce the overall solubility of the peptide in aqueous buffers.[2]
-
pH of the Solution: The net charge of the peptide is pH-dependent. If the pH of the buffer is close to the isoelectric point (pI) of the peptide, its solubility will be at its minimum.
-
Aggregation: Peptides can self-associate and form aggregates, which reduces their solubility.
Q4: Can the TFA salt interfere with my cell-based assays?
Yes, residual TFA in peptide preparations can be problematic in biological assays. It can alter the pH of the culture medium and has been reported to have direct effects on cell proliferation and viability, potentially leading to experimental artifacts. Therefore, for sensitive cell-based experiments, it is advisable to either use a very low final concentration of the TFA salt or perform a salt exchange.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound for In Vitro Cell-Based Assays
If you are experiencing difficulty dissolving this compound for your cell culture experiments, follow these steps:
Recommended Protocol: Dissolving in DMSO
-
Prepare a High-Concentration Stock in DMSO:
-
Serial Dilution in Culture Medium:
-
Perform serial dilutions of the DMSO stock solution with your cell culture medium to achieve the desired final working concentration.
-
Crucially, the final concentration of DMSO in your cell culture should be kept low, typically below 0.5%, to avoid cytotoxicity. [3] Some cell lines are more sensitive, so it is recommended to perform a DMSO tolerance test for your specific cell type.[3]
-
-
Final Concentration Check:
-
Ensure the final concentration of this compound in your assay is within its solubility limit in the final solvent mixture (culture medium with a small percentage of DMSO).
-
Issue 2: Precipitation of this compound upon Dilution in Aqueous Buffer for In Vivo Studies
For in vivo applications, high concentrations of organic solvents like DMSO are often not permissible. If you observe precipitation when diluting a DMSO stock into an aqueous buffer for injection, consider the following solutions:
Solution A: Modifying the pH of the Aqueous Buffer
The solubility of peptides is highly dependent on their net charge, which is influenced by the pH of the solution.
-
For Basic Peptides (net positive charge): Try dissolving the peptide in a slightly acidic buffer (e.g., 10% acetic acid) and then dilute with the final buffer.[4][5]
-
For Acidic Peptides (net negative charge): Attempt to dissolve the peptide in a slightly basic buffer (e.g., 0.1 M ammonium bicarbonate) before diluting.[5]
Solution B: TFA Salt Exchange
If solubility issues persist or if the presence of TFA is a concern for your in vivo experiments, performing a salt exchange to a more soluble and biocompatible salt form, such as acetate or hydrochloride, is a highly recommended solution.
Experimental Protocol: TFA to Acetate Salt Exchange
This protocol utilizes a strong anion exchange resin to replace the trifluoroacetate counter-ions with acetate ions.[6]
-
Prepare the Anion Exchange Column:
-
Use a strong anion exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[6]
-
-
Equilibrate the Column:
-
Load the Peptide:
-
Dissolve the this compound in distilled water.
-
Apply the peptide solution to the prepared anion exchange column.[6]
-
-
Elute and Collect:
-
Elute the column with distilled water.[6]
-
Collect the fractions containing the peptide.
-
-
Lyophilize:
-
Freeze the pooled fractions containing the peptide and lyophilize to obtain the peptide as an acetate salt.[6]
-
Visualizations
Signaling Pathway
Caption: MC1R antagonism by Msg606 blocks α-MSH-induced signaling.
Experimental Workflow
Caption: Workflow for determining Msg606 potency in a cell-based cAMP assay.
Logical Relationship
Caption: Decision tree for troubleshooting this compound solubility issues.
References
Technical Support Center: Enhancing the Stability of Msg606 TFA in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered when working with Msg606 TFA in solution.
Frequently Asked Questions (FAQs)
Q1: What is Msg606 and why is it provided as a TFA salt?
Msg606 is a selective antagonist of the melanocortin 1 receptor (MC1R) and is utilized in research related to cancer, inflammation, and neurological conditions.[1][2][3][4][5] It is commonly supplied as a trifluoroacetate (TFA) salt because TFA is frequently used during the solid-phase synthesis and purification (e.g., HPLC) of the peptide.[6][7] While effective for purification, residual TFA can sometimes influence experimental results and the physicochemical properties of the peptide in solution.[6][8][9]
Q2: I'm observing precipitation or cloudiness in my this compound solution. What could be the cause and how can I resolve it?
Precipitation or cloudiness often indicates peptide aggregation, a common issue with peptides, especially at high concentrations.[10][11] Several factors can contribute to the aggregation of Msg606:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions leading to aggregation.[10][11]
-
pH near Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero.[12][13]
-
Buffer Composition: The type and ionic strength of the buffer can significantly impact solubility.[10][12]
-
Temperature: Fluctuations in temperature, including freeze-thaw cycles, can induce aggregation.[14][15]
To address this, consider the following troubleshooting steps:
-
Optimize pH: Adjust the buffer pH to be at least one unit away from the peptide's pI.[12]
-
Modify Buffer: Experiment with different buffer systems (e.g., phosphate, acetate, citrate) and ionic strengths.[10][11][12]
-
Use Solubilizing Agents: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by dropwise addition to the aqueous buffer, can be effective.[16][17]
-
Incorporate Additives: In some cases, the addition of chaotropic agents (e.g., guanidine hydrochloride) or non-ionic detergents can help disrupt aggregation.[18]
Q3: My experimental results are inconsistent. Could the TFA counter-ion be affecting my assay?
Yes, the TFA counter-ion has been reported to potentially interfere with biological assays.[6][8] It can alter the peptide's conformation and, in some cellular assays, may exhibit cytotoxic effects at certain concentrations.[6][9] If you suspect TFA interference, consider performing a counter-ion exchange to replace TFA with a more biologically compatible counter-ion like acetate or hydrochloride.[6][7][9]
Q4: How should I properly store my this compound, both as a lyophilized powder and in solution?
Proper storage is critical to maintaining the integrity of your peptide.
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or preferably -80°C in a sealed container with a desiccant.[16][17] Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[16][17]
-
In Solution: Peptide solutions are generally less stable than the lyophilized powder. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[14][15]
Troubleshooting Guide
This guide provides systematic approaches to common stability-related issues with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Poor Solubility | - Peptide concentration is too high.- The pH of the solvent is close to the peptide's pI.- The peptide is hydrophobic. | - Attempt to dissolve at a lower concentration.- Adjust the pH of the buffer (at least 1 pH unit away from the pI).[12]- For hydrophobic peptides, first dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF) and then slowly add to the aqueous buffer.[16][17] |
| Precipitation/Aggregation Over Time | - Suboptimal buffer conditions (pH, ionic strength).- Instability at storage temperature.- Repeated freeze-thaw cycles. | - Optimize buffer composition (see Protocol 1).- Aliquot the stock solution to minimize freeze-thaw cycles.- Store aliquots at -80°C for longer-term stability.[13] |
| Loss of Activity in Biological Assays | - Peptide degradation (hydrolysis, oxidation).- TFA counter-ion interference.- Adsorption to container surfaces. | - Prepare fresh solutions before each experiment.- Perform a counter-ion exchange to an acetate or hydrochloride salt (see Protocol 2).[8][19]- Consider using low-binding microcentrifuge tubes. |
| Inconsistent HPLC/MS Results | - Peptide degradation.- Formation of adducts.- Aggregation leading to multiple peaks. | - Conduct a forced degradation study to identify potential degradation products (see Protocol 3).[14][15][20][21]- Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates.[22]- Ensure proper sample handling and storage. |
Experimental Protocols
Protocol 1: Buffer Optimization for Improved Solubility
Objective: To determine the optimal buffer system for solubilizing this compound and preventing aggregation.
Methodology:
-
Determine the theoretical pI of Msg606 using an online peptide analysis tool.
-
Prepare a panel of buffers with varying pH values (e.g., pH 5, 6, 7.4, and 8.5) and ionic strengths (e.g., 50 mM, 150 mM NaCl). Commonly used buffers include acetate, phosphate, and Tris.[10][11]
-
Attempt to dissolve a small, consistent amount of lyophilized this compound in each buffer to a target concentration.
-
Visually inspect for clarity and any signs of precipitation immediately after dissolution and after a set incubation period (e.g., 1, 4, and 24 hours) at room temperature and 4°C.
-
Quantify solubility by centrifuging any cloudy solutions and measuring the peptide concentration in the supernatant using UV-Vis spectroscopy at 280 nm or a peptide-specific assay.
-
Analyze for aggregation using size-exclusion chromatography (SEC-HPLC) to identify the buffer that minimizes the formation of soluble aggregates.[22]
Protocol 2: Counter-ion Exchange from TFA to Acetate
Objective: To replace the TFA counter-ion with acetate to mitigate potential assay interference.
Methodology:
-
Prepare a strong anion exchange resin column.
-
Equilibrate the column by washing with a 1M solution of sodium acetate, followed by extensive washing with distilled water to remove excess sodium acetate.[19]
-
Dissolve the this compound in a minimal amount of distilled water.
-
Apply the peptide solution to the prepared anion exchange column.
-
Elute the peptide with distilled water, collecting fractions.
-
Monitor the fractions for the presence of the peptide using UV-Vis spectroscopy at 280 nm.
-
Pool the peptide-containing fractions and lyophilize to obtain the Msg606 acetate salt.[19]
-
Confirm the exchange and peptide integrity using techniques like NMR or mass spectrometry.[8]
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation pathways and critical stability-indicating parameters for Msg606.
Methodology:
-
Prepare stock solutions of this compound in a suitable buffer.
-
Expose aliquots of the solution to a range of stress conditions, including:
-
Acidic and Basic Hydrolysis: Incubate at low pH (e.g., 0.1 M HCl) and high pH (e.g., 0.1 M NaOH).[14]
-
Oxidation: Treat with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂).[14]
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).[14]
-
Photostability: Expose to light according to ICH guidelines.[14]
-
-
Collect samples at various time points from each stress condition.
-
Analyze the samples alongside a control (unstressed) sample using stability-indicating analytical methods such as:
-
Evaluate the degradation profiles to understand the primary instability pathways for Msg606.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for a forced degradation study of Msg606.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Protein Forced Degradation Studies [intertek.com]
- 16. lifetein.com [lifetein.com]
- 17. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
- 21. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 22. ijsra.net [ijsra.net]
- 23. researchgate.net [researchgate.net]
- 24. biopharma-asia.com [biopharma-asia.com]
Technical Support Center: Optimizing Msg606 TFA for cAMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Msg606 TFA in cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is Msg606 and what is its mechanism of action?
Msg606 is a selective antagonist of the Melanocortin 1 Receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like α-melanocyte-stimulating hormone (α-MSH), stimulates adenylyl cyclase to produce cAMP.[3] As an antagonist, Msg606 blocks this activation, thereby attenuating the agonist-induced increase in intracellular cAMP levels.[1][2]
Q2: What is TFA and why is it associated with Msg606?
TFA stands for trifluoroacetic acid. It is a strong acid often used as a counter-ion in the purification and stabilization of synthetic peptides and small molecules like Msg606, forming a salt.[4][5] The presence of TFA can influence the solubility and handling of the compound.
Q3: How does Msg606 affect cAMP levels?
In the presence of an MC1R agonist (e.g., NDP-MSH), Msg606 is expected to decrease the production of cAMP in a dose-dependent manner.[1][2] For instance, in T-47d and MCF7 cells, 20 μM Msg606 has been shown to attenuate the NDP-MSH-stimulated increase in cAMP.[1][2]
Q4: Can TFA interfere with my cAMP assay?
While TFA is generally used as a counter-ion and is present in small amounts, it is a strong acid and could potentially interfere with the assay.[4] Potential interferences include altering the pH of the assay buffer, which can affect enzyme activity (adenylyl cyclase, phosphodiesterases) and receptor-ligand binding. At high concentrations, it might also have direct effects on cell health or assay components. However, significant toxicity is generally observed at much higher concentrations than what is expected from a compound stock solution.[4][6][7]
Troubleshooting Guides
Issue 1: High variability or poor reproducibility of results.
High variability in cAMP assays can stem from several sources.[8]
-
Possible Cause 1: Inconsistent Cell Handling.
-
Possible Cause 2: TFA-induced pH shifts.
-
Solution: Prepare fresh dilutions of this compound in your assay buffer. Check the pH of your final working solutions. If necessary, buffer your assay medium more strongly or adjust the pH after adding the compound.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, ensure the liquid handling systems are well-maintained and validated.[10]
-
Issue 2: Lower than expected signal window (agonist stimulation is weak or antagonist effect is not observed).
-
Possible Cause 1: Suboptimal Cell Density.
-
Solution: Optimize the number of cells per well. Too few cells will produce a weak signal, while too many cells can lead to a high background and a reduced signal-to-background ratio.[11] Perform a cell titration experiment to determine the optimal density.
-
-
Possible Cause 2: Inadequate Agonist Concentration.
-
Solution: For antagonist assays, the concentration of the agonist should ideally be at its EC50 to EC80 value to ensure a robust signal that can be effectively inhibited.[11] Re-evaluate the agonist's potency in your cell system by running a fresh dose-response curve.
-
-
Possible Cause 3: Phosphodiesterase (PDE) Activity.
Issue 3: High background signal.
-
Possible Cause 1: Basal activity of the receptor or adenylyl cyclase.
-
Solution: Some cell lines may have high basal MC1R activity.[14] Ensure that your non-stimulated controls are properly established. If using a PDE inhibitor, it may increase the basal cAMP level; consider optimizing its concentration.
-
-
Possible Cause 2: Assay component interference.
-
Solution: Run controls with the vehicle (e.g., DMSO) and the TFA salt at concentrations equivalent to those in your highest this compound test concentration to check for any direct effects on the assay's detection system.
-
Experimental Protocols & Data Presentation
Protocol 1: Cell Density Optimization
-
Cell Preparation: Harvest cells and resuspend them in the assay stimulation buffer.[9][13]
-
Serial Dilution: Prepare a serial dilution of the cell suspension.
-
Plating: Dispense the different cell concentrations into the wells of your assay plate.[13]
-
Stimulation: Add a fixed, high concentration of the MC1R agonist to one set of wells and buffer to another (basal).
-
Incubation: Incubate for the optimized stimulation time.
-
Lysis & Detection: Lyse the cells and perform the cAMP measurement according to your assay kit's protocol.
-
Analysis: Plot the signal-to-background ratio against the cell number to determine the optimal density.
Table 1: Example Data for Cell Density Optimization
| Cell Density (cells/well) | Basal Signal (RLU) | Agonist-Stimulated Signal (RLU) | Signal-to-Background Ratio |
| 2,500 | 1,500 | 15,000 | 10.0 |
| 5,000 | 2,000 | 30,000 | 15.0 |
| 10,000 | 3,500 | 45,000 | 12.9 |
| 20,000 | 6,000 | 50,000 | 8.3 |
Protocol 2: this compound Concentration-Response (Antagonist Mode)
-
Cell Plating: Plate the optimized number of cells per well and incubate if necessary (for adherent cells).[9]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Addition: Add the this compound dilutions to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Agonist Addition: Add the MC1R agonist at a fixed concentration (e.g., EC80).
-
Incubation: Incubate for the optimized stimulation time.
-
Lysis & Detection: Perform the cAMP measurement.
-
Analysis: Plot the assay signal against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50.
Table 2: Key Parameters for cAMP Assay Optimization
| Parameter | Recommended Range | Purpose |
| Cell Confluency | 60-80% | Ensures cells are in a healthy, exponential growth phase.[9] |
| Cell Density/Well | Variable (optimize) | To achieve the best signal-to-background ratio.[11] |
| Agonist Conc. (for antagonist assay) | EC50 - EC80 | Provides a robust signal that can be effectively inhibited.[11] |
| PDE Inhibitor (e.g., IBMX) | 0.1 - 0.5 mM (optimize) | Prevents cAMP degradation to enhance signal accumulation.[11][13] |
| Stimulation Time | 15 - 60 min (optimize) | To capture the peak of cAMP production. |
Visualizations
Caption: MC1R signaling pathway and the antagonistic action of Msg606.
Caption: Experimental workflow for optimizing this compound in a cAMP assay.
Caption: A logical flowchart for troubleshooting common cAMP assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Report Exposes industry tactics to downplay toxic ‘forever chemical’ TFA | PAN Europe [pan-europe.info]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. The constitutive activity of melanocortin-4 receptors in cAMP pathway is allosterically modulated by zinc and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Msg606 TFA for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Msg606 with a trifluoroacetic acid (TFA) vehicle for in vivo experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is Msg606 and what is its primary mechanism of action?
A1: Msg606 is a selective antagonist of the Melanocortin 1 Receptor (MC1R). Its primary mechanism of action is to block the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to MC1R. This inhibition prevents the activation of downstream signaling pathways, like the cyclic AMP (cAMP) pathway, which are involved in processes such as pigmentation and inflammation.[1][2]
Q2: Why is Trifluoroacetic Acid (TFA) often used as a vehicle for Msg606?
A2: TFA is a common counter-ion used during the synthesis and purification of peptides like Msg606, particularly in reverse-phase high-performance liquid chromatography (HPLC).[3] It helps to solubilize the peptide and maintain its stability in a lyophilized state. For in vivo studies, a TFA salt of the peptide is often used, although the TFA concentration should be minimized to avoid potential biological effects.[3][4]
Q3: What are the potential biological effects of residual TFA in my experiments?
A3: Residual TFA from peptide synthesis can interfere with in vivo and cell-based assays.[5][6] It is a strong acid and can alter the pH of your formulation, potentially affecting peptide solubility and stability.[5] At certain concentrations, TFA has been shown to be cytotoxic, inhibit cell proliferation, and interfere with enzyme and receptor binding.[5] Therefore, for sensitive in vivo experiments, it is crucial to either use a low concentration of TFA or exchange it for a more biocompatible salt like acetate or hydrochloride.[3][4]
Q4: How should I store Msg606 TFA salt?
A4: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[7] Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[8] Once reconstituted, it is recommended to make aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is limited, so they should be used as soon as possible after reconstitution.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Solubility of Msg606 in Aqueous Buffer | Msg606, like many peptides, may have hydrophobic properties. The pH of the buffer may be close to the isoelectric point (pI) of the peptide, reducing its solubility. | First, try dissolving a small amount of the peptide in sterile, distilled water. If solubility is low, for a basic peptide (net positive charge), try a dilute acidic solution (e.g., 10% acetic acid). For an acidic peptide (net negative charge), a dilute basic solution (e.g., 0.1 M ammonium bicarbonate) may be used. For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[8][10][11] |
| Unexpected or Lack of In Vivo Efficacy | - Peptide Degradation: Msg606 may have degraded due to improper storage or handling. - Incorrect Dosage or Administration Route: The dose may be too low, or the administration route may not be optimal for reaching the target tissue. - TFA Interference: Residual TFA may be affecting the biological activity of the peptide.[5] | - Verify Peptide Integrity: Perform stability tests using HPLC-MS to confirm the integrity of your Msg606 stock.[7] - Optimize Dosing and Administration: Review literature for effective doses and routes for MC1R antagonists in your specific animal model. Consider a dose-response study. - Consider TFA Removal: If TFA interference is suspected, perform a salt exchange to replace TFA with acetate or hydrochloride.[5][12][13] |
| Adverse Events or Toxicity in Animal Models | - Vehicle Toxicity: The concentration of TFA or any co-solvents (like DMSO) may be causing adverse effects.[14][15] - Off-Target Effects: Msg606 may have off-target effects at the administered dose. | - Evaluate Vehicle Effects: Run a control group with only the vehicle to assess its contribution to any observed toxicity.[14][16] Minimize the concentration of organic solvents in the final injection volume. - Assess Off-Target Binding: Review literature for known off-target effects of MC1R antagonists. If off-target effects are suspected, consider reducing the dose or using a more specific antagonist if available. |
| Inconsistent or Irreproducible Results | - Peptide Aggregation: The peptide may be aggregating in solution, leading to variable concentrations being administered. - Variability in Preparation: Inconsistent preparation of the dosing solution can lead to variability. - Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the peptide. | - Prevent Aggregation: Use appropriate buffers and consider sonication to aid dissolution. Visually inspect the solution for any precipitates before injection.[8] - Standardize Protocol: Follow a strict, documented protocol for the preparation of the dosing solution for every experiment. - Aliquot Stock Solutions: Prepare single-use aliquots of the reconstituted peptide to avoid freeze-thaw cycles.[9] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Msg606 in a Melanoma Mouse Model
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Syngeneic C57BL/6 mice with B16-F10 melanoma | Local expression of an MC1R antagonist | Slower tumor growth, increased survival time | [17][18][19] |
Note: This table is based on the effects of a physiologically relevant MC1R antagonist, Agouti Signaling Protein (ASIP), which provides a model for the expected in vivo efficacy of a selective MC1R antagonist like Msg606.
Experimental Protocols
Protocol 1: Reconstitution and Solubilization of this compound
Objective: To prepare a stock solution of this compound for in vivo administration.
Materials:
-
Lyophilized this compound salt
-
Sterile, distilled water
-
0.1% Acetic acid solution (sterile)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Determine the appropriate solvent: Based on the peptide sequence, determine if it is acidic, basic, or neutral. For a basic peptide, start with sterile water. For an acidic peptide, start with a basic buffer. For a neutral or hydrophobic peptide, initial dissolution in a small amount of DMSO may be necessary.[8][10][11]
-
Equilibrate the peptide: Allow the vial of lyophilized Msg606 to warm to room temperature before opening.
-
Initial Dissolution:
-
For water-soluble peptides: Add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration. Vortex gently. If the peptide does not fully dissolve, proceed to step 4.
-
For hydrophobic peptides: Add a minimal amount of DMSO (e.g., 10-20 µL) to the vial to wet and dissolve the peptide. Gently vortex.
-
-
Aid Solubilization (if necessary):
-
If the peptide is not fully dissolved in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
For peptides initially dissolved in DMSO, slowly add sterile water or a suitable buffer to the desired final concentration, vortexing between additions.
-
If aggregation or precipitation occurs, sonication in a water bath for short intervals (e.g., 30 seconds) may help.[8]
-
-
Final Preparation and Storage:
-
Once fully dissolved, centrifuge the solution to pellet any undissolved particulates.
-
Transfer the supernatant to sterile, low-protein binding microcentrifuge tubes in single-use aliquots.
-
Store the aliquots at -80°C until use.
-
Protocol 2: TFA Salt Exchange to Acetate Salt
Objective: To replace the TFA counter-ion with acetate for in vivo experiments where TFA may be a concern.
Materials:
-
This compound salt
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Sterile, distilled water
-
Lyophilizer
Procedure:
-
Prepare the anion exchange column: Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites relative to the amount of peptide.[12]
-
Equilibrate the column: Elute the column with 1 M sodium acetate solution.
-
Wash the column: Wash the column thoroughly with sterile, distilled water to remove excess sodium acetate.[12]
-
Peptide Loading: Dissolve the this compound in a minimal amount of sterile, distilled water and apply it to the column.
-
Elution: Elute the column with sterile, distilled water and collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the Msg606 as an acetate salt.[12]
Signaling Pathway and Workflow Diagrams
References
- 1. What are MC1R antagonists and how do they work? [synapse.patsnap.com]
- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 4. biocat.com [biocat.com]
- 5. lifetein.com [lifetein.com]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. biomedgrid.com [biomedgrid.com]
- 10. genscript.com [genscript.com]
- 11. biorbyt.com [biorbyt.com]
- 12. peptide.com [peptide.com]
- 13. lifetein.com [lifetein.com]
- 14. Side effects of control treatment can conceal experimental data when studying stress responses to injection and psychological stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of melanocortin 1 receptor slows melanoma growth, reduces tumor heterogeneity and increases survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Inhibition of melanocortin 1 receptor slows melanoma growth, reduces tumor heterogeneity and increases survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Msg606 TFA and Other MC1R Antagonists for Researchers
This guide provides a detailed comparison of Msg606 TFA with other prominent Melanocortin 1 Receptor (MC1R) antagonists, namely JNJ-10229570 and Nonapeptide-1. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to MC1R and its Antagonists
The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor primarily known for its role in regulating skin pigmentation. However, its involvement in inflammation, neuroprotection, and cancer has made it a significant target for therapeutic development. MC1R antagonists are compounds that bind to the receptor and block the signaling cascade typically initiated by its endogenous agonist, alpha-melanocyte-stimulating hormone (α-MSH). This inhibition can have various therapeutic effects, including the modulation of inflammatory responses and the inhibition of cancer cell proliferation.
Comparative Performance of MC1R Antagonists
The following sections detail the available data on this compound, JNJ-10229570, and Nonapeptide-1, focusing on their binding affinity, potency, and selectivity.
This compound
This compound is a selective MC1R antagonist.[1][2][3] It has been shown to inhibit cancer cell proliferation and the transition from the G1 to S phase of the cell cycle.[1][3] Furthermore, it can abolish the neuroprotective effects of MC1R agonists, delay pain hypersensitivity, and reduce cholesterol levels.[1][3] In preclinical studies, this compound has demonstrated the ability to reduce total cholesterol levels and increase markers of plaque stability in mice.[1][3]
JNJ-10229570
JNJ-10229570 is an antagonist of both MC1R and Melanocortin 5 Receptor (MC5R).[4] Its primary investigated application is in dermatology, where it has been shown to inhibit sebaceous gland differentiation and the production of sebum-specific lipids.[4]
Nonapeptide-1 (Melanostatine-5)
Nonapeptide-1 is a peptide hormone that acts as a selective and competitive antagonist of MC1R.[5] It effectively inhibits intracellular cAMP production and melanosome dispersion induced by α-MSH.[5] Its primary application in research has been in the context of skin pigmentation and the potential treatment of skin cancer.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each antagonist based on available in vitro data.
| Compound | Target(s) | IC50 (nM) | Ki (nM) | Other Activities |
| This compound | MC1R | 17 (human MC1R) | - | Partial agonist at human MC3 and MC5 receptors (EC50 = 59 nM and 1300 nM, respectively) |
| JNJ-10229570 | MC1R, MC5R | 270 (human MC1R), 200 (human MC5R) | - | Also binds to MC4R (IC50 = 240 nM)[4] |
| Nonapeptide-1 | MC1R | 2.5 (cAMP inhibition), 11 (melanosome dispersion) | 40 | Selective for MC1R over MC3R, MC4R, and MC5R (Ki values in the micromolar range)[5] |
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Below are detailed descriptions of the key experimental protocols used to characterize these MC1R antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki values) of the antagonist to the MC1R.
Principle: This is a competitive binding assay where the antagonist competes with a radiolabeled ligand for binding to the MC1R. The amount of radioactivity bound to the receptor is measured, and the concentration of the antagonist that inhibits 50% of the radiolabeled ligand binding is determined as the IC50.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Cells expressing the human MC1R (e.g., HEK293 cells) are cultured to a sufficient density.
-
The cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
The cell membrane preparation.
-
A fixed concentration of a radiolabeled MC1R ligand, such as [125I]-NDP-α-MSH.
-
Varying concentrations of the unlabeled antagonist (e.g., this compound, JNJ-10229570, or Nonapeptide-1).
-
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the antagonist.
-
The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
Objective: To assess the functional activity of the antagonist by measuring its ability to inhibit the agonist-induced production of cyclic AMP (cAMP).
Principle: MC1R is a Gs-coupled receptor, and its activation by an agonist leads to an increase in intracellular cAMP levels. An antagonist will block this effect. The amount of cAMP produced is measured, typically using an immunoassay.
Detailed Protocol:
-
Cell Culture:
-
Cells expressing the human MC1R are seeded in a multi-well plate and cultured to the desired confluency.
-
-
Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are pre-incubated with varying concentrations of the antagonist for a specific period.
-
A fixed concentration of an MC1R agonist (e.g., α-MSH or NDP-MSH) is then added to stimulate the cells.
-
The cells are incubated for a further period to allow for cAMP production.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
The results are plotted as the amount of cAMP produced versus the concentration of the antagonist.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production, is determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: MC1R signaling pathway and point of antagonist intervention.
Caption: Workflow for a radioligand binding assay.
Caption: Logical relationship of the compared MC1R antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo and in silico pharmacokinetics and biodistribution of a melanocortin receptor 1 targeted agent in preclinical models of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Msg606 TFA and SHU9119: Efficacy and Mechanism of Action
For Immediate Release
This guide provides a detailed comparison of two widely utilized research compounds, Msg606 TFA and SHU9119, focusing on their efficacy, mechanisms of action, and experimental applications. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular pharmacology.
Introduction
This compound and SHU9119 are both synthetic peptide analogs of α-melanocyte-stimulating hormone (α-MSH) that modulate the activity of melanocortin receptors (MCRs). However, they exhibit distinct receptor selectivity and pharmacological profiles, leading to different biological effects and research applications. This compound is primarily recognized as a selective antagonist of the melanocortin 1 receptor (MC1R), while SHU9119 is a potent antagonist of the melanocortin 3 and 4 receptors (MC3R and MC4R).
Quantitative Efficacy and Receptor Binding Affinity
The following table summarizes the in vitro efficacy and binding affinity of this compound and SHU9119 at various human melanocortin receptors.
| Compound | Primary Target | Receptor Subtype | Pharmacological Action | Potency (IC50/EC50) |
| This compound | MC1R | hMC1R | Antagonist | IC50 = 17 nM[1][2] |
| hMC3R | Partial Agonist | EC50 = 59 nM[1][2] | ||
| hMC5R | Partial Agonist | EC50 = 1300 nM[1][2] | ||
| SHU9119 | MC3R/MC4R | hMC3R | Antagonist | IC50 = 0.23 nM[3][4] |
| hMC4R | Antagonist | IC50 = 0.06 nM[3][4] | ||
| hMC1R | Partial Agonist | - | ||
| hMC5R | Partial Agonist | EC50 = 0.12 nM[4] |
Experimental Protocols
Assessment of MC1R Antagonism by this compound
A common method to determine the antagonist activity of this compound at the MC1R involves a competitive binding assay followed by a functional assay measuring cyclic adenosine monophosphate (cAMP) levels.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently or stably transfected with a plasmid encoding the human MC1R.
2. Competitive Binding Assay:
-
Transfected cells are incubated with a fixed concentration of a radiolabeled MC1R agonist (e.g., [125I]-NDP-α-MSH).
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radiolabeled ligand.
-
After incubation, unbound radioligand is washed away, and the amount of bound radioactivity is measured using a gamma counter.
-
The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the specific binding of the radiolabeled agonist.
3. cAMP Functional Assay:
-
Transfected cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with a known MC1R agonist (e.g., α-MSH) in the presence of varying concentrations of this compound.
-
Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based or FRET-based).
-
The ability of this compound to inhibit the agonist-induced cAMP production is quantified to determine its functional antagonist potency.
Assessment of MC3R/MC4R Antagonism and Orexigenic Efficacy of SHU9119
The efficacy of SHU9119 as an MC3R/MC4R antagonist is often evaluated through in vitro cAMP assays similar to those for Msg606, but its primary biological effect on appetite is assessed in vivo.
1. In Vitro cAMP Functional Assay:
-
The protocol is similar to the one described for Msg606, but using HEK293 cells expressing either human MC3R or MC4R.
-
The antagonist activity of SHU9119 is determined by its ability to block the cAMP production stimulated by an agonist like α-MSH or the synthetic agonist MTII.
2. In Vivo Feeding Behavior Study in Rodents:
-
Animals: Adult male rats or mice are used. They are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Cannulation: For central administration, animals are surgically implanted with a guide cannula targeting the lateral or third cerebral ventricle.
-
Drug Administration: Following a recovery period, SHU9119 is dissolved in sterile saline and administered via intracerebroventricular (i.c.v.) injection. A vehicle control (saline) is also administered to a separate group of animals.
-
Food Intake Measurement: Cumulative food intake is measured at several time points following the injection, typically over a 24-hour period. The effect of SHU9119 is often observed between 4 and 24 hours post-administration.[2]
-
Data Analysis: The increase in food intake in the SHU9119-treated group is compared to the vehicle-treated group to determine the orexigenic (appetite-stimulating) effect of the compound. Dose-response curves can be generated by testing a range of SHU9119 concentrations.[2][5]
Signaling Pathways and Mechanisms of Action
This compound: Antagonism of the MC1R Signaling Pathway
This compound exerts its effects by blocking the canonical Gs-coupled signaling pathway of the MC1R. In its natural state, the binding of an agonist such as α-MSH to MC1R activates adenylyl cyclase, leading to the production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB, ultimately stimulating melanin synthesis. This compound competitively inhibits the binding of α-MSH, thus preventing this signaling cascade.
SHU9119: Antagonism of MC3R/MC4R Signaling in Appetite Regulation
SHU9119 increases appetite by antagonizing MC3R and MC4R in the hypothalamus. These receptors are key components of the leptin-melanocortin pathway that regulates energy homeostasis. Agonist binding to MC3R/MC4R, typically by α-MSH released from POMC neurons, activates the Gs-cAMP pathway, leading to a reduction in food intake. SHU9119 blocks this anorexigenic signal, thereby promoting food consumption.
Conclusion
This compound and SHU9119 are valuable research tools with distinct pharmacological profiles. This compound's selectivity for MC1R makes it a suitable tool for studying pigmentation, inflammation, and nociception. In contrast, SHU9119's potent antagonism at MC3R and MC4R establishes it as a standard for investigating the central regulation of appetite and energy balance. The choice between these compounds should be guided by the specific melanocortin receptor and biological system under investigation. While direct comparative efficacy studies are lacking, the data presented in this guide highlight their individual potencies and established experimental utilities.
References
- 1. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feeding and behavioural effects of central administration of the melanocortin 3/4-R antagonist SHU9119 in obese and lean Siberian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 5. Melanocortin mediated inhibition of feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Neuroprotection: A Comparative Analysis of MC1R Antagonism and Alternative Therapeutic Strategies
A comprehensive guide for researchers and drug development professionals on the role of the melanocortin 1 receptor in neuroprotection, featuring the antagonist Msg606 TFA, and a comparative analysis with emerging neuroprotective agents N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) and Melatonin.
Introduction
The quest for effective neuroprotective therapies is a cornerstone of modern neuroscience research. A growing body of evidence points to the melanocortin 1 receptor (MC1R) as a promising target for mitigating neuronal damage in various neurological insults. This guide delves into the experimental validation of this pathway through the use of the selective MC1R antagonist, this compound. Contrary to conferring neuroprotection, this compound serves as a critical tool to elucidate the underlying mechanisms of MC1R-mediated neuroprotection by blocking the beneficial effects of MC1R agonists. We will explore the pivotal experiments demonstrating this relationship and provide a comparative analysis with two alternative neuroprotective compounds, N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) and Melatonin, which operate through distinct mechanistic pathways.
The Role of this compound in Validating MC1R-Mediated Neuroprotection
This compound is a selective antagonist of the melanocortin 1 receptor (MC1R). Its primary utility in neuroprotection research is not as a therapeutic agent itself, but as a pharmacological tool to confirm that the neuroprotective effects observed with MC1R agonists are indeed mediated through this specific receptor. Experiments typically involve inducing a neurological injury in an animal model, treating one group with an MC1R agonist (e.g., BMS-470539), and another with a combination of the agonist and this compound. The abolition or significant reduction of the protective effects in the co-treated group validates the on-target action of the MC1R agonist.
Experimental Evidence: Subarachnoid Hemorrhage Model
A key study investigating the neuroprotective role of MC1R utilized a rat model of subarachnoid hemorrhage (SAH), a condition known to cause significant neuronal damage. In this model, the MC1R agonist BMS-470539 was shown to attenuate early brain injury. However, the co-administration of this compound effectively reversed these protective effects, confirming the central role of MC1R in this neuroprotective pathway.[1]
Quantitative Data from Subarachnoid Hemorrhage Rat Model
| Parameter | SAH + Vehicle | SAH + BMS-470539 | SAH + BMS-470539 + Msg606 | Citation |
| Neurological Score (higher is better) | 8.5 ± 1.2 | 13.2 ± 1.5 | 9.1 ± 1.3 | [2] |
| Brain Water Content (%) | 81.2 ± 0.7 | 79.1 ± 0.6 | 80.9 ± 0.8 | [2] |
| ROS Levels (relative units) | 2.5 ± 0.3 | 1.4 ± 0.2 | 2.3 ± 0.4 | [1] |
| ATP Levels (relative units) | 0.45 ± 0.08 | 0.82 ± 0.11 | 0.51 ± 0.09 | [1] |
| Cleaved Caspase-3 (relative expression) | 3.2 ± 0.4 | 1.5 ± 0.3 | 2.9 ± 0.5 | [1] |
| Bcl-2/Bax Ratio | 0.3 ± 0.05 | 0.8 ± 0.1 | 0.4 ± 0.07 | [1] |
Caption: Signaling cascade of MC1R activation leading to neuroprotection.
Alternative Neuroprotective Strategies
While the MC1R pathway presents a compelling target, other molecules with different mechanisms of action are also under investigation for their neuroprotective potential. Here, we compare the MC1R pathway with N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) and Melatonin.
N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP)
NMP is a compound that has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. [3][4]Its mechanism of action is multifactorial, involving the reduction of amyloid-beta (Aβ) plaque formation, attenuation of neuroinflammation, and mitigation of oxidative stress. [3][4] Quantitative Data from Alzheimer's Disease Mouse Model (NMP)
| Parameter | Control | Aβ₁₋₄₂ Induced | Aβ₁₋₄₂ + NMP (50 mg/kg) | Citation |
| BACE-1 Expression (relative to control) | 1.0 | 2.8 ± 0.3 | 1.3 ± 0.2 | [3] |
| Aβ Plaque Load (relative to control) | 1.0 | 3.5 ± 0.4 | 1.6 ± 0.3 | [3] |
| Morris Water Maze Escape Latency (seconds, Day 5) | 15 ± 3 | 45 ± 5 | 20 ± 4 | [5] |
| Time in Target Quadrant (%) | 50 ± 5 | 15 ± 3 | 40 ± 6 | [5] |
Melatonin
Melatonin, a hormone primarily known for regulating the sleep-wake cycle, has also been shown to exert significant neuroprotective effects in various models of neuronal injury, including neonatal hypoxia-ischemia. [6][7]Its protective actions are attributed to its potent antioxidant properties, anti-inflammatory effects, and its ability to modulate signaling pathways such as the AMPK/mTOR pathway. [6][7][8][9] Quantitative Data from Neonatal Hypoxia-Ischemia Rat Model (Melatonin)
| Parameter | Sham | Hypoxia-Ischemia (HI) + Vehicle | HI + Melatonin (10 mg/kg) | Citation |
| Brain Tissue Loss (%) | <1 | 45 ± 8 | 20 ± 5 | [6][10] |
| Cylinder Rearing Test (impaired forelimb use, %) | 5 ± 2 | 60 ± 10 | 25 ± 7 | [10] |
| Rotarod Performance (latency to fall, seconds) | 180 ± 20 | 60 ± 15 | 120 ± 25 | [6] |
| Neuronal Apoptosis (TUNEL-positive cells/field) | 5 ± 2 | 50 ± 8 | 15 ± 4 | [11] |
Experimental Protocols
Subarachnoid Hemorrhage (SAH) Rat Model
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.
-
SAH Induction: The endovascular perforation model is commonly used. A sharpened nylon suture is inserted through the external carotid artery to the internal carotid artery and advanced to perforate the anterior cerebral artery, inducing SAH.
-
Treatment:
-
BMS-470539: Administered intravenously at a dose of 1 mg/kg, 1 hour post-SAH.
-
This compound: Administered intravenously at a dose of 2 mg/kg, 30 minutes prior to BMS-470539 administration.
-
-
Assessments:
-
Neurological Scoring: A battery of behavioral tests is performed at 24 and 72 hours post-SAH to assess motor and sensory function.
-
Brain Water Content: Measured at 72 hours post-SAH to assess cerebral edema.
-
Biochemical and Histological Analysis: Brain tissue is collected at 72 hours for analysis of reactive oxygen species (ROS), ATP levels, and markers of apoptosis (e.g., cleaved caspase-3, Bcl-2/Bax ratio) via Western blot and immunohistochemistry. [11][12][13]
-
Alzheimer's Disease Mouse Model (Aβ₁₋₄₂ Injection)
-
Animal Model: Adult male C57BL/6 mice are used.
-
Model Induction: A single intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ peptide (5 μg in 5 μL) is administered to induce Alzheimer's-like pathology.
-
Treatment: NMP is administered daily via intraperitoneal (IP) injection at a dose of 50 mg/kg for 21 consecutive days, starting one day after Aβ₁₋₄₂ injection.
-
Assessments:
Neonatal Hypoxia-Ischemia Rat Model
-
Animal Model: Postnatal day 7 (P7) Sprague-Dawley rat pups are used.
-
Model Induction: The left common carotid artery is permanently ligated, followed by exposure to a hypoxic environment (8% oxygen) for 2.5 hours.
-
Treatment: Melatonin (10 mg/kg) is administered via intraperitoneal (IP) injection immediately after the hypoxic insult and then every 24 hours for 3 days.
-
Assessments:
-
Brain Injury Assessment: At P14, brain tissue loss is quantified using cresyl violet staining.
-
Motor Function: The Cylinder Rearing Test and Rotarod test are performed at P30 to assess motor coordination and asymmetry.
-
Histological Analysis: Brain sections are analyzed for markers of apoptosis (TUNEL staining) at various time points. [6][10]
-
Conclusion
The selective MC1R antagonist this compound is an indispensable tool for validating the neuroprotective effects mediated by the MC1R pathway. Its ability to block the beneficial effects of MC1R agonists provides clear evidence of this pathway's role in neuronal survival. While the MC1R pathway holds significant therapeutic promise, alternative strategies employing compounds like NMP and melatonin, which act through distinct and multifactorial mechanisms, also demonstrate robust neuroprotective efficacy in preclinical models. Future research should focus on further elucidating these pathways and exploring potential synergistic effects of combination therapies for the treatment of a wide range of neurological disorders. This comparative guide provides a foundation for researchers to navigate these promising avenues in the development of novel neuroprotective agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Melatonin in a Neonatal Hypoxia-Ischemia Rat Model Is Regulated by the AMPK/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Melatonin in a Neonatal Hypoxia–Ischemia Rat Model Is Regulated by the AMPK/mTOR Pathway - DZNEPUB [pub.dzne.de]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Transient effect of melatonin treatment after neonatal hypoxic-ischemic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. mdpi.com [mdpi.com]
- 13. Subarachnoid Hemorrhage Depletes Calcitonin Gene-Related Peptide Levels of Trigeminal Neurons in Rat Dura Mater - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Msg606 tfa and BMS-470539 in Melanocortin 1 Receptor (MC1R) Studies
This guide provides a detailed, objective comparison of two widely used research compounds, Msg606 tfa and BMS-470539, in the context of Melanocortin 1 Receptor (MC1R) studies. MC1R is a G-protein coupled receptor (GPCR) that plays a critical role in pigmentation, inflammation, and cellular responses to UV radiation.[1][2][3] Understanding the distinct pharmacological profiles of an antagonist (this compound) and an agonist (BMS-470539) is essential for researchers designing experiments to probe MC1R function.
Compound Profiles: Antagonist vs. Agonist
This compound is a potent and selective peptide antagonist for the human MC1 receptor.[4][5][6] As an antagonist, its primary role in research is to block or inhibit the signaling activity of MC1R. This is particularly useful for investigating the consequences of receptor inactivation or for reversing the effects of MC1R agonists in experimental systems.[7][8] While highly selective for MC1R, it also displays partial agonist activity at the human MC3 and MC5 receptors, a factor to consider in experimental design.[4][5]
BMS-470539 is a potent, selective, and cell-permeable small molecule full agonist for the MC1 receptor.[9][10][11] In contrast to this compound, BMS-470539 activates MC1R, mimicking the action of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH). Its activation of the receptor makes it an invaluable tool for studying the downstream effects of MC1R signaling, which include anti-inflammatory and neuroprotective pathways.[10][12][13] It is highly selective for MC1R, with no activity at MC3R and very weak partial agonism at MC4R and MC5R.[14]
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for this compound and BMS-470539, providing a quantitative basis for their comparison.
Table 1: this compound Pharmacological Data
| Parameter | Receptor | Species | Value (nM) | Reference |
| IC₅₀ | MC1R | Human | 17 | [4][5][6] |
| EC₅₀ | MC3R | Human | 59 | [4][5] |
| EC₅₀ | MC5R | Human | 1300 | [4][5] |
| IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of an antagonist required to inhibit 50% of the biological response. EC₅₀ (Half-maximal effective concentration) represents the concentration of an agonist that provokes a response halfway between the baseline and maximum. |
Table 2: BMS-470539 Pharmacological Data
| Parameter | Receptor | Species | Value (nM) | Reference |
| EC₅₀ | MC1R | Human | 16.8 - 28 | [10][12][14] |
| EC₅₀ | MC1R | Murine | 11.6 | [10] |
| Activity | MC3R | Human | No activation | [14] |
| Activity | MC4R / MC5R | Human | Very weak partial agonist | [14] |
| Note the range in reported EC₅₀ values for human MC1R, which may reflect different assay conditions. |
Mechanism of Action and Signaling Pathways
MC1R activation initiates a well-characterized signaling cascade. As a Gs-coupled receptor, its activation by an agonist like BMS-470539 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][15] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein).[1][12] Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte function, leading to the transcription of genes involved in pigmentation and DNA repair.[1][2]
Conversely, an antagonist like This compound binds to MC1R but does not activate it. Instead, it competitively blocks the binding of agonists (like α-MSH or BMS-470539), thereby preventing the initiation of this downstream signaling cascade.[7][8]
Experimental Protocols and Workflows
The opposing actions of this compound and BMS-470539 make them ideal for use in tandem to confirm that an observed biological effect is indeed mediated by MC1R. A common application is the cAMP accumulation assay.
Key Experiment: cAMP Accumulation Assay
This assay directly measures the functional consequence of MC1R activation.
Objective: To determine if a compound activates MC1R (agonist activity) or blocks its activation (antagonist activity).
Methodology:
-
Cell Culture: Culture cells endogenously or exogenously expressing MC1R (e.g., human melanoma cells or transfected HEK293 cells) in appropriate plates until they reach a suitable confluency.
-
Pre-treatment (for antagonist testing): To test this compound, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulation: Add the agonist (e.g., BMS-470539 or α-MSH) to the wells. For agonist testing, add BMS-470539 alone. For antagonist testing, add the agonist to the wells already containing this compound. Include a positive control (e.g., Forskolin, a direct activator of adenylyl cyclase) and a negative (vehicle) control.[16]
-
Incubation: Incubate the cells for a short period (e.g., 30-45 minutes) to allow for cAMP production.[16][17]
-
Cell Lysis: Stop the reaction and lyse the cells according to the assay kit manufacturer's instructions to release intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or similar detection method.
-
Data Analysis: Plot cAMP concentration against compound concentration. For BMS-470539, this will yield a dose-response curve from which an EC₅₀ can be calculated. For this compound, the data will show an inhibition of the agonist-induced cAMP response, allowing for the calculation of an IC₅₀.
Summary of Comparative Effects
| Feature | This compound | BMS-470539 |
| Primary MC1R Action | Antagonist (Blocks receptor) | Agonist (Activates receptor) |
| Effect on cAMP | Attenuates agonist-stimulated cAMP increase.[7][8] | Increases intracellular cAMP levels.[10][16] |
| Cellular Effects | Inhibits proliferation in certain cancer cells; can reverse agonist effects.[7] | Can delay cell cycle progression; promotes melanogenesis and DNA repair.[18] |
| In Vivo Effects | Reverses agonist-induced neuroprotection and anti-inflammatory effects.[7][8] | Potent anti-inflammatory effects; reduces leukocyte infiltration; neuroprotective.[9][10][19] |
| Primary Research Use | To confirm MC1R-mediated pathways by blockade; to study loss-of-function phenotypes. | To study the physiological outcomes of MC1R activation; as a therapeutic candidate. |
References
- 1. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 3. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS |DC Chemicals [dcchemicals.com]
- 5. Melanocortin Receptor | DC Chemicals [dcchemicals.com]
- 6. targetmol.cn [targetmol.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The melanocortin MC1 receptor agonist BMS-470539 inhibits leucocyte trafficking in the inflamed vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BMS-470539 - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 16. iris.unina.it [iris.unina.it]
- 17. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
Independent Verification of Msg606 TFA Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Msg606 trifluoroacetate (TFA) to the human melanocortin 1 receptor (MC1R) against other known MC1R antagonists. The information presented is collated from publicly available data to support independent verification and further research.
Overview of Msg606 TFA
This compound is a selective and potent antagonist of the human melanocortin 1 receptor (MC1R).[1][2] As a cyclic peptide analog of γ-melanocyte-stimulating hormone (γ-MSH), it has been identified as a valuable tool for investigating the physiological roles of MC1R.[3] Its antagonistic activity at MC1R makes it a subject of interest in various research areas, including pain, inflammation, and cancer.
Comparative Binding Affinity of MC1R Antagonists
The binding affinity of a ligand to its receptor is a critical parameter in drug discovery and pharmacological research. It is commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the reported binding affinities of this compound and other known MC1R antagonists.
| Compound | Target Receptor | Binding Affinity | Notes |
| This compound | Human MC1R | IC50 = 17 nM [3][4] | A potent antagonist. Also reported to be a partial agonist at human MC3 and MC5 receptors with EC50 values of 59 nM and 1300 nM, respectively.[4] |
| JNJ-10229570 | Human MC1R | IC50 = 270 nM | An antagonist of both MC1R and MC5R. |
| Nonapeptide-1 | Human MC1R | Ki = 40 nM | A selective MC1R antagonist. |
Note: The binding affinity values presented are from different sources and may have been determined under varying experimental conditions. Direct, head-to-head comparative studies are recommended for the most accurate assessment.
Experimental Protocols for Binding Affinity Determination
The binding affinity of a compound to its target receptor is typically determined through radioligand binding assays and functional assays that measure the downstream signaling effects of receptor activation or inhibition.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor (MC1R).
Principle: The higher the affinity of the unlabeled competitor for the receptor, the lower the concentration required to displace the radiolabeled ligand.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells (or other suitable cell lines) stably expressing the human MC1R are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand for MC1R (e.g., [125I]-NDP-α-MSH).
-
Increasing concentrations of the unlabeled competitor (this compound) are added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive MC1R ligand.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to generate a competition binding curve.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
Functional Assay: cAMP Measurement
As MC1R is a Gs-protein coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). An antagonist will block this agonist-induced cAMP production.
Principle: The potency of an antagonist is determined by its ability to inhibit the cAMP production stimulated by a known MC1R agonist.
Detailed Methodology:
-
Cell Culture:
-
Cells expressing human MC1R are seeded in a multi-well plate and cultured to the desired confluency.
-
-
Antagonist and Agonist Treatment:
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a specific duration.
-
A fixed concentration of an MC1R agonist (e.g., α-MSH) is then added to stimulate the receptor. A control group without the antagonist is also included.
-
-
cAMP Measurement:
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The data are plotted as the percentage of inhibition of the agonist-induced cAMP response versus the antagonist concentration.
-
The IC50 value is determined from the resulting dose-response curve.
-
Visualizations
Signaling Pathway of MC1R Antagonism
Caption: MC1R antagonism by this compound blocks agonist-induced downstream signaling.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining IC50 using a radioligand competition binding assay.
References
Assessing the Specificity of Msg606 tfa for the Melanocortin 1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Msg606 tfa with other melanocortin receptor modulators, focusing on its specificity for the Melanocortin 1 Receptor (MC1R). The information presented herein is intended to assist researchers in making informed decisions regarding the selection of pharmacological tools for their studies.
Introduction to this compound and MC1R
The Melanocortin 1 Receptor (MC1R) is a G protein-coupled receptor primarily known for its crucial role in regulating skin pigmentation and protecting against UV damage.[1][2][3] Beyond its functions in melanocytes, MC1R is also expressed in various other cell types, including immune cells, and is implicated in inflammation and nociception.[4] Consequently, selective modulators of MC1R are valuable tools for investigating its diverse physiological and pathological roles.
This compound is a potent antagonist of the human MC1R.[4][5] Its selectivity is a critical attribute for research applications, as off-target effects on other melanocortin receptor subtypes (MC2R, MC3R, MC4R, and MC5R) can confound experimental results. This guide compares the pharmacological profile of this compound with two other well-characterized melanocortin receptor ligands: Setmelanotide and Bremelanotide.
Comparative Pharmacological Data
The following table summarizes the available binding affinity (Ki) and functional activity (IC50/EC50) data for this compound, Setmelanotide, and Bremelanotide across the human melanocortin receptor family. This quantitative comparison highlights the relative selectivity of each compound.
| Compound | Receptor | Action | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) |
| This compound | hMC1R | Antagonist | - | 17 (IC50) [5][6] |
| hMC3R | Partial Agonist | - | 59 (EC50)[5][6] | |
| hMC4R | - | - | - | |
| hMC5R | Partial Agonist | - | 1300 (EC50)[5][6] | |
| Setmelanotide | hMC1R | Agonist | 3.9[7] | 5.8[1][2] |
| hMC3R | Agonist | 10[7] | 5.3[1][2] | |
| hMC4R | Agonist | 2.1 [1][7] | 0.27 [1][2] | |
| hMC5R | Agonist | 430[7] | >1000[1] | |
| Bremelanotide | hMC1R | Agonist | High Affinity | - |
| hMC3R | Agonist | - | - | |
| hMC4R | Agonist | High Affinity | - | |
| hMC5R | Agonist | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the binding and functional specificity of ligands for MC1R.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for MC1R.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human MC1R.
-
Radioligand: [125I]-NDP-α-MSH (a high-affinity MC1R agonist).
-
Test Compound: this compound or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4.
-
Glass Fiber Filters: Pre-treated with polyethylenimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, [125I]-NDP-α-MSH (at a concentration close to its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a non-labeled ligand (e.g., unlabeled NDP-α-MSH) is used instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger in the MC1R signaling pathway.
Objective: To determine the functional activity (EC50 for agonists or IC50 for antagonists) of a test compound at MC1R.
Materials:
-
Cells: HEK293 or CHO cells stably expressing human MC1R.
-
Test Compound: this compound or other compounds of interest.
-
Agonist (for antagonist testing): α-MSH or NDP-α-MSH.
-
cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase Inhibitor (e.g., IBMX): To prevent cAMP degradation.
Procedure:
-
Plate the MC1R-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 10-15 minutes) at 37°C.
-
For Agonist Testing: Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
For Antagonist Testing: Pre-incubate the cells with varying concentrations of the test compound for a short period before adding a fixed concentration of an agonist (e.g., EC80 of α-MSH). Incubate for a specified time at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader, plate reader for ELISA).
-
Plot the cAMP concentration as a function of the test compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonists, fit the data to a sigmoidal dose-inhibition curve to determine the IC50 value.
Visualizations
MC1R Signaling Pathway```dot
Caption: Workflow for a competitive binding assay.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay.
References
- 1. bremelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Melanocortin Receptors, Melanotropic Peptides and Penile Erection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. northamptonintegrativemedicine.com [northamptonintegrativemedicine.com]
- 6. Bremelanotide | High-Purity Peptide for Research [benchchem.com]
- 7. bremelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Bremelanotide for Treatment of Female Hypoactive Sexual Desire - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bremelanotide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Comparative Analysis of MSG606 (tfa) in Attenuating Opioid-Induced Hyperalgesia
A Review of Preclinical Evidence for Researchers, Scientists, and Drug Development Professionals
Introduction: The development of novel analgesics with improved efficacy and reduced side effects is a cornerstone of pain research. One area of growing interest is the modulation of the melanocortin system, particularly the melanocortin 1 receptor (MC1R), in pain pathways. This guide provides a comparative analysis of MSG606 trifluoroacetate (tfa), a potent and selective MC1R antagonist, in preclinical pain models, with a focus on replication studies in opioid-induced hyperalgesia (OIH).
MSG606 (tfa): A Selective MC1R Antagonist
MSG606 is a peptide derivative of γ-melanocyte-stimulating hormone (γ-MSH) that acts as a potent antagonist of the human melanocortin 1 receptor (MC1R) with an IC50 of 17 nM.[1][2][3][4][5] It also exhibits partial agonism at the human melanocortin 3 and 5 receptors (MC3R and MC5R) with EC50 values of 59 nM and 1300 nM, respectively.[1][5] The trifluoroacetate (tfa) salt form is commonly used in research settings.
Performance in a Murine Model of Opioid-Induced Hyperalgesia
A key study by Juni et al. (2010) investigated the role of MC1R in a mouse model of OIH, a phenomenon where opioid administration paradoxically increases sensitivity to pain.[6] The study revealed a striking sex-specific effect of MSG606.
Key Findings:
-
In female mice rendered hyperalgesic through high-dose morphine infusion (40.0 mg/kg/24h), intracerebroventricular (i.c.v.) administration of MSG606 (7.5 μg) significantly reversed this hyperalgesia, increasing tail-withdrawal latencies by approximately 60%.[6][7]
-
In contrast, MSG606 had no effect on morphine-induced hyperalgesia in male mice.[1][5][6]
-
Conversely, the NMDA receptor antagonist MK-801 reversed OIH in male mice but was ineffective in females, highlighting a sexual dimorphism in the underlying mechanisms of OIH.[6]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the Juni et al. (2010) study, demonstrating the sex-specific efficacy of MSG606 in reversing morphine-induced hyperalgesia.
| Treatment Group (Female Mice) | Tail-Withdrawal Latency (s) | Percent Reversal of Hyperalgesia |
| Morphine + Vehicle | Data not explicitly available in seconds; baseline latencies reduced by 45-55% by morphine.[6] | 0% |
| Morphine + MSG606 (7.5 µg, i.c.v.) | Increased by approximately 60% compared to vehicle.[6] | ~60% |
| Treatment Group (Male Mice) | Tail-Withdrawal Latency (s) | Percent Reversal of Hyperalgesia |
| Morphine + Vehicle | Baseline latencies reduced by 45-55% by morphine.[6] | 0% |
| Morphine + MSG606 (7.5 µg, i.c.v.) | No significant effect.[6] | 0% |
| Morphine + MK-801 | Increased by 72% compared to vehicle.[6] | 72% |
Experimental Protocols
Opioid-Induced Hyperalgesia (OIH) Model
This protocol is based on the methodology described in studies of OIH in mice.[3][8][9]
-
Animal Model: Adult male and female mice (e.g., C57BL/6J) are used.
-
Morphine Administration: Morphine sulfate is administered chronically to induce hyperalgesia. A common method is continuous infusion via subcutaneously implanted osmotic mini-pumps. For example, a high dose of 40.0 mg/kg/24h can be used to induce robust hyperalgesia.[6] Alternatively, repeated subcutaneous injections (e.g., 20 mg/kg twice daily for 3 days, followed by 40 mg/kg twice daily on day 4) can be employed.[3][8]
-
Assessment of Hyperalgesia: Nociceptive thresholds are measured before and during morphine administration to confirm the development of hyperalgesia, which is characterized by a significant decrease in pain thresholds. The tail-withdrawal test is a common method for this assessment.
Tail-Withdrawal Test (Tail-Flick Assay)
The tail-withdrawal test is a standard method for assessing thermal nociception in rodents.[2][10][11]
-
Apparatus: A radiant heat source is used to apply a thermal stimulus to the mouse's tail. The apparatus should have a sensor to automatically detect the tail flick and record the latency.
-
Procedure:
-
The mouse is gently restrained, typically in a ventilated tube, with its tail exposed.
-
The radiant heat source is focused on a specific point on the distal portion of the tail.
-
The time taken for the mouse to withdraw its tail from the heat source (tail-withdrawal latency) is recorded.
-
A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[12]
-
-
Measurements: Baseline latencies are established before any treatment. Post-treatment latencies are then measured at specific time points to assess the effects of the administered compounds.
Signaling Pathways and Experimental Workflow
MC1R Signaling Pathway in Pain Modulation
The following diagram illustrates the proposed signaling pathway of the melanocortin 1 receptor (MC1R) in the context of pain modulation. Activation of MC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade is thought to modulate the activity of downstream effectors involved in nociceptive processing in the central nervous system. MSG606, as an antagonist, blocks this pathway.
Caption: MC1R signaling pathway in pain modulation.
Experimental Workflow for Comparing MSG606 and Alternatives in OIH
The diagram below outlines the logical flow of an experiment designed to compare the efficacy of MSG606 with an alternative compound in the mouse model of opioid-induced hyperalgesia.
References
- 1. Assessment of Morphine-induced Hyperalgesia and Analgesic Tolerance in Mice Using Thermal and Mechanical Nociceptive Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Genetic Analysis of Opioid-Induced Hyperalgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The melanocortin-1 receptor gene mediates female-specific mechanisms of analgesia in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Sex-specific mediation of opioid-induced hyperalgesia by the melanocortin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morphine-induced hyperalgesia impacts small extracellular vesicle miRNA composition and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Msg606 TFA
For researchers, scientists, and drug development professionals handling Msg606 trifluoroacetate (TFA), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As Msg606 is a peptide provided as a TFA salt, the disposal protocol is governed by the hazardous nature of trifluoroacetic acid. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.
Waste Segregation and Storage
Proper segregation and storage of Msg606 TFA waste are the first steps in its safe disposal. All materials contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE), and experimental apparatus, must be treated as hazardous waste.
Key Storage Requirements:
-
Containers: Waste must be stored in sturdy, sealed, and clearly labeled glass or plastic containers. These containers should have tight-fitting caps to prevent leakage. Metal containers are not suitable for storing acidic waste.[1][2]
-
Labeling: All waste containers must be explicitly labeled with "Hazardous Waste" and the full chemical name, "Trifluoroacetic Acid." Chemical abbreviations should be avoided to prevent misidentification.[2]
-
Compatibility: this compound waste should be segregated from incompatible materials, particularly bases, oxidizing agents, reducing agents, and hydrides, to prevent violent reactions.[1][3]
-
Location: Store waste containers in a designated and well-ventilated satellite accumulation area, away from ignition sources.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel. The response protocol depends on the volume of the spill.
| Spill Volume | Immediate Actions |
| Minor Spill (<500 mL) | 1. Evacuate non-essential personnel from the immediate area. 2. Confine the spill using an inert absorbent material like vermiculite or sand.[1][2] 3. Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for hazardous waste.[1] 4. Clean the spill area with a suitable neutralizing agent. 5. Report the incident to the Environmental Health & Safety (EH&S) department. |
| Major Spill (>500 mL) | 1. Immediately evacuate the entire laboratory and alert others in the vicinity.[2] 2. If there is an imminent fire risk, activate the nearest fire alarm.[1] 3. Close the laboratory doors and post a warning sign.[2] 4. Call emergency services and the institutional EH&S department for professional cleanup.[1][2] 5. Do not attempt to clean up a large spill without specialized training and equipment.[3] |
Disposal Protocol
The final disposal of this compound waste must be handled by a certified hazardous waste management provider. Under no circumstances should this material be disposed of down the drain or in regular trash.[1][4]
Experimental Protocol for Waste Collection:
-
Accumulation: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Container Fullness: Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills.[2]
-
Request for Pickup: Once the container is nearing capacity, submit a chemical waste collection request to your institution's EH&S department.[1]
-
Documentation: Maintain a log of the accumulated waste, including the chemical name and approximate quantity.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe handling and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
